3-Bromo-2-(bromomethyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGHLJKQQVOMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596778 | |
| Record name | 3-Bromo-2-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233479-42-9 | |
| Record name | 3-Bromo-2-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Bromo-2-(bromomethyl)benzonitrile
CAS Number: 1233479-42-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-(bromomethyl)benzonitrile, a key intermediate in synthetic organic chemistry. Due to its bifunctional nature, this compound serves as a valuable building block in the synthesis of a variety of complex molecules, particularly in the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available in public literature, the following table summarizes its fundamental properties.
| Property | Value | Source |
| CAS Number | 1233479-42-9 | [1][2] |
| Molecular Formula | C₈H₅Br₂N | [1] |
| Molecular Weight | 274.94 g/mol | [1] |
| MDL Number | MFCD18390220 | [1] |
Synthesis and Reactivity
Detailed experimental protocols for the specific synthesis of this compound are not readily found in peer-reviewed literature. However, its structure suggests that it is likely synthesized from a substituted toluene derivative through a two-step process involving bromination of the aromatic ring followed by benzylic bromination.
The reactivity of this compound is characterized by the two bromine substituents. The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of carbon-carbon bonds. The bromomethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of a wide range of functional groups.[1]
A generalized workflow for the utilization of this compound in the synthesis of complex molecules is depicted below.
Caption: Generalized synthetic routes utilizing this compound.
Applications in Research and Drug Development
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The benzonitrile moiety is a common feature in many biologically active compounds. The dual reactivity of this molecule allows for the construction of complex scaffolds that are often explored in drug discovery programs. Its utility extends to the synthesis of dyes and pigments.[1]
While this compound is a valuable synthetic tool, specific examples of its incorporation into named drug candidates or its direct involvement in modulating specific signaling pathways are not extensively documented in publicly accessible databases.
Safety and Handling
General Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[3] Wash thoroughly after handling.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person into fresh air.[3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
Seek immediate medical attention if any symptoms of exposure occur.
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment. Always consult the most current Safety Data Sheet (SDS) for any chemical before use and follow all institutional and regulatory safety guidelines.
References
An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-2-(bromomethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While detailed experimental protocols and specific biological pathway associations for this compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support research and development activities. This document summarizes its known characteristics and potential applications based on available data from chemical suppliers and related scientific publications.
Chemical and Physical Properties
This compound, identified by the CAS Number 1233479-42-9, is a disubstituted benzonitrile derivative.[1][2][3] Its structure features a benzene ring substituted with a bromo group, a bromomethyl group, and a nitrile group. The presence of two bromine atoms makes it a relatively heavy molecule with a molecular weight of 274.94 g/mol .[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1233479-42-9 | [1][2][3] |
| Molecular Formula | C₈H₅Br₂N | [1][2] |
| Molecular Weight | 274.94 g/mol | [1][2] |
| Physical Form | White to Yellow Solid | [3] |
| Storage Conditions | 2-8°C, under inert gas | [2] |
Note: Melting point, boiling point, and solubility data are not consistently reported in publicly available sources.
Synthesis and Reactivity
This compound is primarily utilized as a reactive intermediate in organic synthesis.[2] The presence of a benzylic bromide imparts high reactivity towards nucleophilic substitution, while the aryl bromide can participate in various cross-coupling reactions.
General Synthesis Approach
A general workflow for such a synthesis is depicted below.
References
In-depth Technical Guide: 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-2-(bromomethyl)benzonitrile, a key intermediate in organic synthesis.
Core Molecular Data
This compound is a substituted aromatic compound containing both a nitrile and two bromine functional groups. Its reactivity, particularly at the benzylic bromide position, makes it a valuable building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1]
| Property | Value | Source |
| Molecular Weight | 274.94 g/mol | [1] |
| Molecular Formula | C₈H₅Br₂N | [1] |
| CAS Number | 1233479-42-9 | [1] |
Physicochemical Properties
Synthesis
A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible and commonly employed method for the benzylic bromination of a methyl group on a substituted benzene ring is through a free radical bromination reaction. The proposed synthesis would start from 3-bromo-2-methylbenzonitrile.
Proposed Experimental Protocol: Radical Bromination
Objective: To synthesize this compound from 3-bromo-2-methylbenzonitrile.
Materials:
-
3-bromo-2-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methylbenzonitrile in carbon tetrachloride under an inert atmosphere.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Chemical Reactivity and Applications
The primary reactive site of this compound is the benzylic bromide. This group is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. It is often employed in cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the 3-bromo-2-cyanobenzyl moiety into larger molecules.[1] This makes it a valuable intermediate in the synthesis of biologically active compounds in the pharmaceutical and agrochemical industries.[1]
Visualizing the Synthesis and Application
Experimental Workflow: Proposed Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Logical Relationship: Role in Complex Molecule Synthesis
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the predominant synthesis pathway for 3-Bromo-2-(bromomethyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the radical bromination of 3-Bromo-2-methylbenzonitrile. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The primary and most direct route for the synthesis of this compound is the benzylic bromination of 3-Bromo-2-methylbenzonitrile. This reaction is typically achieved through a free radical mechanism, utilizing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN). The reaction is generally carried out in a non-polar solvent, like carbon tetrachloride (CCl4), under reflux conditions.
The underlying mechanism, known as the Wohl-Ziegler reaction, involves the homolytic cleavage of the initiator (AIBN) to form radicals. These radicals then abstract a hydrogen atom from the methyl group of 3-Bromo-2-methylbenzonitrile, creating a resonance-stabilized benzylic radical. This benzylic radical subsequently reacts with a bromine molecule, which is present in low concentrations from the reaction of NBS with trace amounts of HBr, to form the desired product, this compound, and a bromine radical that continues the chain reaction.
Experimental Protocol
Materials:
-
3-Bromo-2-methylbenzonitrile
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-2-methylbenzonitrile in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (approximately 1.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
-
Heat the reaction mixture to reflux (the boiling point of CCl4 is approximately 77°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS). Based on the analogous reaction, a reaction time of around 8 hours is expected.[1]
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., hexane or an ethanol/water mixture) or by column chromatography on silica gel.
Quantitative Data
Specific yield and detailed spectral data for the synthesis of this compound were not found in the searched literature. However, for the analogous synthesis of 4-(bromomethyl)benzonitrile from 4-methylbenzonitrile, a high yield of 90% has been reported.[1] It is reasonable to expect a comparable yield for the synthesis of the target molecule under optimized conditions.
Table 1: Expected Reagents and Molar Ratios (Based on Analogy)
| Reagent | Molar Equivalent |
| 3-Bromo-2-methylbenzonitrile | 1.0 |
| N-bromosuccinimide (NBS) | ~1.2 |
| Azobisisobutyronitrile (AIBN) | Catalytic amount |
Table 2: Characterization Data for the Analogous Product, 4-(bromomethyl)benzonitrile [1]
| Analysis | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ = 7.63-7.68 (m, 2H), 7.26-7.51 (m, 2H), 4.48 (s, 2H) ppm |
| MS (FAB) | m/z calculated for C₈H₆BrN: 194.97; found 196.71 [M+H]⁺ |
Researchers synthesizing this compound should perform their own spectral analysis (¹H NMR, ¹³C NMR, MS) to confirm the structure and purity of the product.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Radical bromination of 3-Bromo-2-methylbenzonitrile.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
References
An In-Depth Technical Guide to 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(bromomethyl)benzonitrile is a halogenated aromatic nitrile. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure, featuring a benzonitrile core with two different bromine-containing substituents, offers multiple points for chemical modification. The nitrile group and the two bromine atoms can be manipulated to introduce a variety of functional groups, making it a valuable building block for complex molecular architectures. This guide provides a summary of the available technical information for this compound.
Physicochemical Properties
There is limited publicly available data on the detailed physicochemical properties of this compound. The following table summarizes the known information.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1233479-42-9 | [1] |
| Molecular Formula | C₈H₅Br₂N | [1] |
| Molecular Weight | 274.94 g/mol | [1] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Density | Not Available | |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Synthesis
Proposed Experimental Protocol: A Representative Synthesis
This protocol is a general representation of how a similar compound, 4-(bromomethyl)benzonitrile, is synthesized and is likely adaptable for this compound, starting from 3-bromo-2-methylbenzonitrile.
Reaction: Radical bromination of 3-bromo-2-methylbenzonitrile.
Reagents and Materials:
-
3-bromo-2-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methylbenzonitrile in anhydrous CCl₄ under an inert atmosphere.
-
Add N-bromosuccinimide (typically 1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
The succinimide byproduct, which is insoluble in CCl₄, can be removed by filtration.
-
The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Note: This is a proposed protocol and would require optimization and validation for laboratory use.
References
In-depth Technical Guide: 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(bromomethyl)benzonitrile is a halogenated aromatic nitrile compound. Halogenated organic molecules are of significant interest in medicinal chemistry and materials science due to their unique chemical reactivity and physical properties. The presence of two bromine atoms and a nitrile group on the benzene ring makes this compound a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the available technical data for this compound.
Chemical Identity and Properties
A summary of the key identification and physical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1233479-42-9 |
| Molecular Formula | C₈H₅Br₂N |
| Molecular Weight | 274.94 g/mol |
| Storage Conditions | 2-8°C, under inert gas |
Synthesis and Experimental Protocols
A general procedure for the synthesis of substituted benzonitriles from aldehydes involves the use of N-Boc-O-tosylhydroxylamine as a nitrogen source. The reaction is typically carried out by stirring the aldehyde with the aminating agent in trifluoroethanol (TFE) at room temperature.[1] Purification is generally achieved through silica gel column chromatography.[1]
Another relevant synthetic method is the Sandmeyer reaction, which can be used to introduce a bromo group onto an aromatic ring. For example, the synthesis of 4-Bromo-2-chlorobenzonitrile starts with the diazotization of 4-amino-2-chlorobenzonitrile with sodium nitrite in the presence of hydrochloric acid, followed by reaction with copper(I) bromide.[2] The product is then extracted and purified by silica gel chromatography.[2]
While these methods are for related compounds, they illustrate potential pathways that could be adapted for the synthesis of this compound. A logical starting material for such a synthesis could be 2-methyl-3-bromobenzonitrile, which could then undergo benzylic bromination.
Potential Applications in Research and Development
As an organic intermediate, this compound holds potential for use in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds. The nitrile group can also be transformed into other functional groups, such as amines or carboxylic acids.
Logical Relationship of Synthetic Steps
The following diagram illustrates a generalized logical workflow for the synthesis and purification of a substituted benzonitrile, which could be conceptually applied to the synthesis of this compound.
Caption: A conceptual workflow for the synthesis of this compound.
Safety and Handling
Conclusion
This compound is a chemical intermediate with potential applications in synthetic chemistry. While detailed experimental and safety data for this specific compound are limited, information on related compounds provides a basis for its synthesis, handling, and potential uses. Further research is needed to fully characterize its properties and explore its applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(bromomethyl)benzonitrile is a substituted aromatic nitrile compound of interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both a nitrile group and a reactive bromomethyl group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a summary of the available physical properties of this compound, alongside detailed experimental protocols for their determination.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅Br₂N | [1] |
| Molecular Weight | 274.94 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| CAS Number | 1233479-42-9 | [1] |
Experimental Protocols
Given the absence of specific reported values for several key physical properties, this section outlines detailed, generalized experimental protocols that can be employed by researchers to determine these values.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount (0.5-1 mL) of this compound is placed in a small test tube. A sealed capillary tube is inverted and placed within the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, and the temperature is monitored.
-
Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology (Qualitative):
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).
-
Procedure: To a series of small test tubes, each containing approximately 1 mL of a different solvent, a small, measured amount (e.g., 10 mg) of this compound is added.
-
Observation: The tubes are agitated and observed to determine if the solid dissolves completely. Solubility can be categorized as soluble, partially soluble, or insoluble. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques such as UV-Vis spectroscopy or HPLC.
Synthetic Workflow
Caption: Conceptual synthetic pathway for this compound.
Application in Drug Discovery
Substituted benzonitriles are important pharmacophores in drug discovery. The presence of a reactive bromomethyl group in this compound allows for its use as a key intermediate in the synthesis of a variety of potential drug candidates through nucleophilic substitution reactions.
Caption: Conceptual workflow for utilizing this compound in drug discovery.
Conclusion
This compound represents a valuable, yet under-characterized, building block for chemical synthesis. While its fundamental physical identifiers are known, a comprehensive experimental determination of its physical properties, such as melting point, boiling point, and solubility, is warranted to facilitate its broader application in research and development. The experimental protocols provided herein offer a clear roadmap for obtaining this crucial data. Furthermore, its potential as a precursor in the synthesis of novel compounds for drug discovery underscores the importance of continued investigation into its chemical reactivity and biological applications.
References
Technical Guide on the Solubility of 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-Bromo-2-(bromomethyl)benzonitrile, a compound of interest in organic synthesis and potentially in the development of novel pharmaceutical agents. Due to the absence of publicly available experimental data on the solubility of this specific compound, this document provides a comprehensive overview of its predicted solubility based on the known properties of structurally analogous compounds. Furthermore, it outlines a detailed experimental protocol for determining the solubility of this compound and presents a logical workflow for this process.
Introduction
This compound is a substituted aromatic nitrile containing both a bromo and a bromomethyl group on the benzene ring. These functional groups are expected to significantly influence its physicochemical properties, including its solubility in various solvents. Understanding the solubility of this compound is critical for its application in chemical reactions, purification processes, and formulation development in the pharmaceutical and agrochemical industries. This guide aims to provide a foundational understanding of its likely solubility characteristics and a practical framework for its empirical determination.
Predicted Solubility Profile of this compound
General Principles of Solubility for Substituted Benzonitriles:
The solubility of substituted benzonitriles is governed by the interplay of the polarity of the nitrile group, the hydrophobicity of the benzene ring, and the nature of the substituents.
-
Polarity: The nitrile group (-C≡N) is polar, which can contribute to solubility in polar solvents.
-
Hydrophobicity: The benzene ring is nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.
-
Substituents:
-
Halogens (e.g., Bromo-): The presence of a bromine atom increases the molecular weight and polarizability, which can slightly decrease water solubility and increase solubility in less polar organic solvents.
-
Bromomethyl (-CH2Br): The bromomethyl group is a reactive functional group that adds to the overall molecular weight and is expected to decrease aqueous solubility while potentially increasing solubility in organic solvents.
-
Based on these principles, this compound is predicted to be:
-
Insoluble or very slightly soluble in water.
-
Soluble in a range of common organic solvents, particularly those with moderate to low polarity.
Solubility Data of Structurally Related Compounds
To substantiate the predicted solubility, the following table summarizes the available solubility data for benzonitrile and its relevant derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Solubility Data |
| Benzonitrile | 100-47-0 | C₇H₅N | 103.12 | Water: Slightly soluble (0.1-0.5 g/100 mL at 22°C)[1]. Organic Solvents: Miscible with common organic solvents like acetone, benzene, ethanol, and ether[1][2]. |
| 4-Bromobenzonitrile | 623-00-7 | C₇H₄BrN | 182.02 | Water: Very slightly soluble (0.2 g/L)[3]. Organic Solvents: Soluble in acetone and ether[4]. |
| 4-(Bromomethyl)benzonitrile | 17201-43-3 | C₈H₆BrN | 196.04 | Water: Insoluble[5][6]. Organic Solvents: Soluble in chloroform and methanol[5][6]. |
Proposed Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for the quantitative determination of the solubility of this compound.
Objective: To determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (high purity)
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have undissolved solid present to confirm saturation.
-
-
Sample Preparation for Analysis:
-
After equilibration, carefully remove the vials from the shaker/water bath.
-
Allow the undissolved solid to settle.
-
Withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample solutions into the HPLC system.
-
Determine the concentration of the solute in the diluted samples from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A flowchart outlining the major stages of experimental solubility determination.
Conclusion
While direct experimental data for the solubility of this compound remains to be published, a qualitative assessment based on the principles of organic chemistry and data from analogous compounds suggests it is likely insoluble in water and soluble in common organic solvents. The provided experimental protocol offers a robust method for the empirical determination of its solubility, which is essential for its effective use in research and development. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-(bromomethyl)benzonitrile is a versatile bifunctional aromatic building block with significant potential in the synthesis of complex organic molecules. Its distinct reactivity, stemming from the presence of both a benzylic bromide and an aryl bromide moiety, makes it a valuable intermediate for the construction of novel scaffolds in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, key reactions, and potential applications, with a focus on providing actionable data and experimental insights for laboratory use.
Chemical and Physical Properties
This compound is a halogenated aromatic nitrile. The presence of two bromine atoms at different positions on the benzonitrile core imparts a unique reactivity pattern, allowing for selective functionalization.
| Property | Value | Source |
| CAS Number | 1233479-42-9 | [1] |
| Molecular Formula | C₈H₅Br₂N | [1] |
| Molecular Weight | 274.94 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetone (predicted) | General knowledge |
Synthesis
Hypothetical Synthesis Workflow
References
Stability and Storage of 3-Bromo-2-(bromomethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Bromo-2-(bromomethyl)benzonitrile. Understanding these parameters is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.
Chemical Properties Overview
This compound is a reactive intermediate compound frequently utilized in organic synthesis, particularly in the development of pharmaceutical and agrochemical products. Its molecular structure, featuring two bromine atoms, contributes to its reactivity and necessitates careful handling and storage to prevent degradation.
| Property | Value |
| Molecular Formula | C₈H₅Br₂N |
| Molecular Weight | 274.94 g/mol |
| CAS Number | 1233479-42-9 |
Stability Profile
While specific, in-depth stability studies on this compound are not extensively available in the public domain, information from supplier safety data sheets and data on analogous brominated benzonitrile compounds allows for a comprehensive assessment of its stability profile. The compound is sensitive to a number of environmental factors.
Incompatible Materials and Conditions to Avoid:
-
Moisture and Water : Contact with moisture can lead to hydrolysis.
-
Strong Oxidizing Agents : May cause a vigorous, exothermic reaction.
-
Strong Bases : Can lead to decomposition.
-
Heat and Flames : Should be avoided as the compound is combustible.
-
Direct Sunlight : Can promote degradation.
Hazardous Decomposition Products:
In the event of a fire or thermal decomposition, this compound may release toxic and corrosive fumes, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide gas
Recommended Storage Conditions
Proper storage is paramount to preserving the quality and stability of this compound. The following table summarizes the recommended storage conditions based on available data.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | To minimize thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1] | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, light-resistant container | To protect from air, moisture, and light. |
| Location | Cool, dry, and well-ventilated area | To ensure a stable storage environment. |
| Separation | Store away from incompatible materials (strong bases, oxidizing agents) | To prevent accidental reactions. |
Experimental Protocols: General Stability Assessment
While a specific, published experimental protocol for the stability testing of this compound was not identified, a general methodology for assessing the stability of similar chemical compounds can be described. Such a study would typically involve:
-
Forced Degradation Studies : Exposing the compound to various stress conditions (e.g., heat, humidity, light, acidic/basic/oxidative environments) to identify potential degradation products and pathways.
-
Long-Term Stability Studies : Storing the compound under the recommended storage conditions for an extended period and periodically testing its purity and potency.
-
Analytical Method : Utilizing a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to separate and quantify the parent compound and any degradation products.
The following diagram illustrates a general workflow for a chemical stability assessment.
Caption: A generalized workflow for assessing the stability of a chemical compound.
Logical Relationship of Storage Parameters
The recommended storage conditions are interconnected and work synergistically to maintain the stability of this compound. The following diagram illustrates the logical relationship between these parameters.
Caption: The relationship between storage parameters for optimal stability.
Conclusion
The stability of this compound is crucial for its effective use in research and development. Adherence to the recommended storage conditions—specifically, refrigeration under an inert atmosphere in a tightly sealed, light-resistant container—is essential to minimize degradation and ensure the compound's integrity. By following these guidelines, researchers can be confident in the quality of the material and the reliability of their experimental outcomes.
References
An In-depth Technical Guide on 3-Bromo-2-(bromomethyl)benzonitrile: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-(bromomethyl)benzonitrile is a halogenated aromatic nitrile that holds potential as a versatile building block in synthetic organic chemistry. Its bifunctional nature, featuring both a reactive benzyl bromide moiety and a cyano group on a substituted benzene ring, makes it an attractive intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide aims to consolidate the currently available information on this compound, including its key characteristics, and to identify areas where further research is required to fully elucidate its chemical profile and potential applications.
Introduction
Substituted benzonitriles are a critical class of intermediates in the pharmaceutical and agrochemical industries. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of molecular architectures. The presence of bromine atoms in this compound offers two distinct points for chemical modification: the aryl bromide is amenable to various cross-coupling reactions, while the benzyl bromide is a potent electrophile for nucleophilic substitution. This dual reactivity presents a powerful tool for the strategic construction of novel compounds.
Physicochemical Properties
Currently, detailed experimental data on the physicochemical properties of this compound is not extensively available in the public domain. The information that can be reliably cited is summarized in the table below.
| Property | Value | Source |
| CAS Number | 1233479-42-9 | [1] |
| Molecular Formula | C₈H₅Br₂N | [1] |
| Molecular Weight | 274.94 g/mol | [1] |
Further experimental determination of properties such as melting point, boiling point, solubility in various solvents, and spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is essential for the practical application of this compound in synthesis and for the full characterization of its reaction products.
Synthesis and Reactivity
Proposed Synthesis
A plausible synthetic route to this compound would likely involve a two-step process starting from 3-bromo-2-methylbenzonitrile. The key transformation would be the selective bromination of the methyl group.
Logical Synthesis Workflow
References
An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(bromomethyl)benzonitrile is a substituted aromatic nitrile containing two bromine atoms, positioning it as a potentially valuable, yet sparsely documented, building block in synthetic organic chemistry. Its structure suggests utility as a versatile intermediate for the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of a reactive benzyl bromide moiety allows for facile nucleophilic substitution, while the bromo and cyano groups on the aromatic ring offer sites for further functionalization, such as cross-coupling reactions.
This technical guide provides a comprehensive review of the available literature on this compound, including its physicochemical properties and potential applications. Due to the limited publicly available information on the specific synthesis and detailed characterization of this compound, this guide also includes a comparative overview of its isomers and a representative experimental protocol for a closely related analogue to provide valuable context for researchers.
Physicochemical Properties
While detailed experimental data for this compound is not widely published, some fundamental properties have been reported by commercial suppliers. A comparative summary with its isomers is presented below.
| Property | This compound | 2-(Bromomethyl)benzonitrile | 3-(Bromomethyl)benzonitrile | 4-(Bromomethyl)benzonitrile |
| CAS Number | 1233479-42-9[1] | 22115-41-9 | 28188-41-2[2] | 17201-43-3 |
| Molecular Formula | C₈H₅Br₂N[1] | C₈H₆BrN | C₈H₆BrN | C₈H₆BrN |
| Molecular Weight | 274.94 g/mol [1] | 196.04 g/mol | 196.04 g/mol | 196.04 g/mol |
| Melting Point | Not Reported | 72-74 °C | 93-96 °C | 115-117 °C |
| Boiling Point | Not Reported | 111 °C / 1.5 mmHg | Not Reported | ~256 °C |
| Appearance | Not Reported | White to light yellow crystal powder | Not Reported | White to off-white crystalline solid |
Synthesis and Experimental Protocols
A specific, detailed, and publicly available experimental protocol for the synthesis of this compound could not be identified in the reviewed scientific literature and patent databases. However, the synthesis of its isomers, such as 2-(bromomethyl)benzonitrile (2-cyanobenzyl bromide), is well-documented. The following is a representative protocol for the synthesis of 2-cyanobenzyl bromide, which can serve as a foundational method for researchers exploring the synthesis of substituted bromomethyl benzonitriles.
Representative Synthesis: Preparation of 2-(Bromomethyl)benzonitrile from 2-Methylbenzonitrile
This synthesis involves the radical bromination of 2-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzonitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.05-1.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain the reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in the solvent, can be removed by filtration.
-
Purification: The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude 2-(bromomethyl)benzonitrile can be further purified by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) to obtain the final product.
Caption: Experimental workflow for the synthesis of 2-(bromomethyl)benzonitrile.
Applications and Reactions
While specific applications for this compound are not extensively reported, its chemical structure suggests its utility in a range of synthetic transformations. Commercial suppliers indicate its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of two reactive sites allows for sequential or one-pot multi-component reactions.
The isomers of this compound are known to participate in a variety of reactions, which can be indicative of the reactivity of the target compound:
-
Nucleophilic Substitution: The benzyl bromide moiety is highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functional groups at the benzylic position.
-
Cross-Coupling Reactions: The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. For instance, 3-(bromomethyl)benzonitrile has been shown to undergo Suzuki cross-coupling with bis(pinacolato)diboron.[2]
-
Cyclization Reactions: The dual functionality of these molecules makes them excellent precursors for the synthesis of heterocyclic compounds. For example, 2-(bromomethyl)benzonitrile undergoes a base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one.
-
Pharmaceutical Intermediates: 2-(Bromomethyl)benzonitrile is a known intermediate in the synthesis of Alogliptin, an oral antihyperglycemic agent.[3] This highlights the potential of substituted bromomethyl benzonitriles in drug discovery and development.
Caption: Potential reaction pathways for this compound.
Spectroscopic Data
Publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to obtain this data directly from the supplier upon purchase or to perform their own characterization. For reference, the NIST WebBook contains mass spectrometry and IR data for the isomer 3-(bromomethyl)benzonitrile.
Conclusion
References
Methodological & Application
Synthesis of 4-Bromoisoindolin-1-one Derivatives Using 3-Bromo-2-(bromomethyl)benzonitrile
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(bromomethyl)benzonitrile is a versatile bifunctional building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure, featuring a reactive bromomethyl group ortho to a nitrile functionality, makes it an ideal precursor for cyclization reactions to form fused ring systems. This document provides detailed application notes and experimental protocols for the synthesis of 4-bromoisoindolin-1-one, a key intermediate in the development of pharmaceutically active compounds. Isoindolinones are a class of compounds with a wide range of biological activities, making this synthetic route of significant interest to the drug discovery and development community.
The protocol outlined below describes a facile, one-pot synthesis of 4-bromoisoindolin-1-one via the cyclization of this compound upon reaction with a nucleophile, followed by hydrolysis of the resulting imine. This method provides a straightforward and efficient route to this valuable synthetic intermediate.
Key Applications
-
Intermediate for Active Pharmaceutical Ingredients (APIs): 4-Bromoisoindolin-1-one serves as a crucial scaffold for the synthesis of a variety of biologically active molecules. The bromo substituent provides a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for screening.
-
Fragment-Based Drug Discovery: The isoindolinone core is a common motif in medicinal chemistry. Derivatives of 4-bromoisoindolin-1-one can be utilized in fragment-based screening to identify novel binders to biological targets.
-
Synthesis of Fused Heterocyclic Systems: The reactivity of the lactam moiety in the isoindolinone ring allows for the construction of more complex, fused polycyclic structures with potential therapeutic applications.
Experimental Protocols
Synthesis of 4-Bromoisoindolin-1-one from this compound
This protocol details the synthesis of 4-bromoisoindolin-1-one via a nucleophilic attack of ammonia on the bromomethyl group of this compound, followed by intramolecular cyclization and hydrolysis.
Reaction Scheme:
A schematic overview of the synthesis of 4-Bromoisoindolin-1-one.
Materials:
-
This compound
-
Aqueous ammonia (30%)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
2M Citric acid
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (2.75 g, 10.0 mmol) in tetrahydrofuran (70 mL) at 0°C, add 30% aqueous ammonia (10 mL).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure to yield a crude orange oil.
-
Dissolve the crude product in a minimum amount of dichloromethane and purify by flash chromatography on silica gel, eluting with a solvent gradient of dichloromethane/methanol (9:1).
-
Combine the fractions containing the desired product and evaporate the solvent to yield 4-bromoisoindolin-1-one as a white solid.
Quantitative Data:
| Starting Material | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| This compound | 4-Bromoisoindolin-1-one | 212.04 | ~80 | >95 |
Note: The yield is based on a similar reported procedure starting from a methyl ester derivative and is an expected value for this transformation.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of 4-bromoisoindolin-1-one.
Workflow for the synthesis and purification of 4-Bromoisoindolin-1-one.
Signaling Pathway Context (Hypothetical)
While this document focuses on the synthesis, it is important for drug development professionals to consider the potential biological context. Isoindolinone derivatives have been implicated as modulators of various signaling pathways. For instance, certain isoindolinones act as inhibitors of protein-protein interactions or enzymes involved in cell cycle regulation and apoptosis. A hypothetical signaling pathway where a derivative of 4-bromoisoindolin-1-one might act is depicted below. Further functionalization of the 4-bromo position could lead to compounds that specifically target components of such pathways.
Hypothetical signaling pathway modulated by an isoindolinone derivative.
This diagram illustrates a generic kinase cascade leading to cell proliferation. An isoindolinone derivative could potentially inhibit a key kinase in this pathway, thereby blocking downstream signaling and promoting apoptosis. The synthesis of a library of derivatives from 4-bromoisoindolin-1-one would be a critical step in exploring such therapeutic strategies.
Application Notes and Protocols: 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-2-(bromomethyl)benzonitrile as a versatile intermediate in the synthesis of pharmaceutical compounds. Detailed protocols for representative reactions, data presentation, and workflow visualizations are included to guide researchers in leveraging this compound for drug discovery and development.
Introduction
This compound is a highly reactive building block valuable in the construction of complex molecular architectures for active pharmaceutical ingredients (APIs). The presence of two reactive bromine atoms at sterically distinct positions, along with a nitrile group, offers multiple avenues for selective functionalization. The benzylic bromine is susceptible to nucleophilic substitution, while the aryl bromine can participate in various cross-coupling reactions. This dual reactivity makes it a strategic precursor for the synthesis of a wide range of heterocyclic and substituted aromatic compounds with potential therapeutic applications, particularly in the development of enzyme inhibitors and other targeted therapies.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its ability to serve as a scaffold for constructing key pharmaceutical intermediates. Its application is particularly notable in the synthesis of fused heterocyclic systems and substituted aromatic moieties that are core components of many drug candidates.
One significant, albeit not directly documented, potential application is in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors.[1] PARP inhibitors are a class of anticancer agents, and their synthesis often involves the construction of complex heterocyclic cores where a brominated benzonitrile derivative could serve as a key starting material.
Experimental Protocols
The following protocols describe a representative nucleophilic substitution reaction at the benzylic position, a common transformation for this class of compounds. While this specific example does not start from this compound due to a lack of published detailed procedures, it utilizes a structurally analogous compound, ethyl 4-bromo-3-(bromomethyl)benzoate, and can be adapted by a skilled chemist.
Protocol 1: Nucleophilic Substitution of the Bromomethyl Group (Adapted from a similar procedure)
This protocol details the ethoxylation of a bromomethyl group on a substituted benzene ring, a reaction type directly applicable to this compound.
Objective: To replace the benzylic bromine with an ethoxy group.
Reaction Scheme:
Materials:
-
This compound
-
Sodium ethoxide (21% solution in ethanol)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium ethoxide solution (1.1 eq) to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and wash with water followed by brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Expected Outcome:
The final product, 3-bromo-2-(ethoxymethyl)benzonitrile, is expected to be a slightly yellow oil. The yield for a similar reaction was reported to be 84%.[2]
Data Presentation:
| Parameter | Value (for analogous reaction[2]) |
| Starting Material | Ethyl 4-bromo-3-(bromomethyl)benzoate |
| Product | Ethyl 4-bromo-3-(ethoxymethyl)benzoate |
| Yield | 84% |
| Appearance | Slightly yellow oil |
Workflow and Pathway Diagrams
The following diagrams illustrate the general synthetic utility and a representative experimental workflow for reactions involving this compound.
References
Application Notes and Protocols: Suzuki Coupling Reactions with 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful reaction, catalyzed by palladium complexes, joins an organoboron species (typically a boronic acid or ester) with an organohalide.[1][3] Its applications are particularly significant in the pharmaceutical industry and drug discovery, where the construction of complex biaryl and substituted aromatic structures is paramount.[4][5]
3-Bromo-2-(bromomethyl)benzonitrile is a versatile building block possessing two distinct electrophilic sites amenable to Suzuki coupling: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Br bond at the benzylic position. This dual reactivity allows for sequential or selective functionalization, providing a pathway to a diverse array of molecular architectures. These products are of significant interest in medicinal chemistry for the development of novel therapeutics. This document provides detailed protocols and application notes for performing Suzuki coupling reactions with this substrate.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially when multiple reactive sites are present.
Visualization of the Suzuki Coupling Pathway
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Selective functionalization of this compound can be achieved by tuning the reaction conditions. Generally, coupling at the aryl bromide site is favored under standard Suzuki-Miyaura conditions. Coupling at the benzylic bromide position often requires specific conditions that favor the reaction with C(sp³)-halides.
Protocol 1: Selective Suzuki Coupling at the Aryl Bromide Position
This protocol is designed to favor the reaction at the more reactive aryl bromide site.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (as a co-solvent)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Typical Reaction Conditions for Aryl Bromide Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ |
| Ligand | PPh₃ (from catalyst) |
| Base | K₂CO₃ |
| Solvent | Toluene / H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 h |
| Typical Yield | 70-95% |
Protocol 2: Suzuki Coupling at the Benzylic Bromide Position
Coupling at the benzylic position can be more challenging and may require specific catalysts and conditions that are effective for C(sp³)-Br bonds.[6]
Materials:
-
This compound
-
Aryl- or alkylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) (2-5 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., THF, Dioxane)
-
Water (as a co-solvent)
Procedure:
-
In a reaction tube, combine this compound (1.0 eq), the boronic acid/ester (1.5 eq), PdCl₂(dppf)·CH₂Cl₂ (5 mol%), and Cs₂CO₃ (3.0 eq).[6]
-
Seal the tube and evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., THF/H₂O 10:1).[6]
-
Heat the reaction mixture in a sealed tube at 70-100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by flash chromatography.
Data Presentation: Representative Conditions for Benzylic Bromide Coupling
| Parameter | Condition |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ |
| Ligand | dppf (from catalyst) |
| Base | Cs₂CO₃ |
| Solvent | THF / H₂O (10:1) |
| Temperature | 77 °C |
| Reaction Time | 23 h |
| Typical Yield | 60-85% |
Experimental Workflow Visualization
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Concluding Remarks
The protocols outlined above provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Due to the presence of two reactive sites, careful optimization of the reaction conditions—particularly the catalyst, ligand, base, and temperature—is crucial to achieve the desired selectivity and yield. These methods offer a gateway to novel and complex molecules for applications in drug discovery and materials science. Researchers are encouraged to perform small-scale test reactions to determine the optimal conditions for their specific substrate and desired product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Open Access) Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020) | Melissa J Buskes | 183 Citations [scispace.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Heck reaction of 3-Bromo-2-(bromomethyl)benzonitrile. The Heck reaction is a powerful tool for carbon-carbon bond formation, allowing for the synthesis of complex molecular architectures from simple precursors.[1][2] This protocol is designed to be a starting point for researchers and may require optimization for specific applications. The provided data and methodologies are based on established principles of the Heck reaction for aryl bromides.[3][4][5]
Introduction
The Mizoroki-Heck reaction is a Nobel Prize-winning chemical reaction that involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene.[2] This reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups and its reliability in forming carbon-carbon bonds.[1][6]
The substrate, this compound, presents a unique challenge due to the presence of two distinct carbon-bromine bonds: an aryl bromide and a benzylic bromide. The protocol outlined below is designed to selectively activate the aryl C-Br bond, which is the typical site of reaction in a Heck coupling, while minimizing potential side reactions at the benzylic position.
Data Presentation: Typical Heck Reaction Conditions for Aryl Bromides
The following table summarizes common conditions for the Heck reaction involving aryl bromides, which can serve as a guide for optimizing the reaction of this compound.
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | 1-5 mol% | Pd(OAc)₂ is a common and relatively inexpensive choice.[3] |
| Ligand | PPh₃, P(o-tol)₃, BINAP, Buchwald ligands | 1-2 equivalents relative to Pd | The choice of ligand can significantly impact reaction efficiency and selectivity. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | 1.5-3 equivalents | An inorganic base like K₂CO₃ is often effective.[3][4] |
| Solvent | DMF, DMAc, Acetonitrile, Toluene | 0.1 - 0.5 M | Polar aprotic solvents like DMF are commonly used.[4] |
| Alkene | Styrene, n-butyl acrylate, methyl acrylate | 1.1-1.5 equivalents | Electron-deficient alkenes often work well.[2] |
| Temperature | 80-140 °C | - | Higher temperatures are often required for less reactive aryl bromides.[3] |
| Reaction Time | 4-24 hours | - | Monitored by TLC or GC-MS for completion. |
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol describes a general procedure for the Heck reaction of this compound with n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and triphenylphosphine (0.04 equiv, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the starting aryl bromide.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
-
Addition of Reagents:
-
To the stirred mixture, add potassium carbonate (2.0 equiv) followed by n-butyl acrylate (1.2 equiv).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the Heck reaction protocol.
Heck Reaction Catalytic Cycle
Caption: A simplified diagram of the palladium-catalyzed Heck reaction cycle.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
Application Notes and Protocols: 3-Bromo-2-(bromomethyl)benzonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(bromomethyl)benzonitrile is a highly reactive and versatile bifunctional building block in organic synthesis. Its unique structure, featuring both a nitrile group and two bromine atoms at ortho positions on a benzene ring, allows for the construction of a variety of complex heterocyclic scaffolds. The presence of a benzylic bromide provides a reactive site for nucleophilic substitution, while the aryl bromide can participate in various cross-coupling reactions. This combination makes it a valuable precursor for the synthesis of novel pharmaceutical intermediates and other functional organic molecules. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of nitrogen-containing heterocycles.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of substituted isoindolinones, a class of compounds with significant biological activities. Specifically, it is a key starting material for the preparation of 7-bromoisoindolin-1-ones, which can be further functionalized to generate libraries of potential drug candidates.
Synthesis of 7-Bromoisoindolin-1-ones
The reaction of this compound with primary amines or ammonia leads to a tandem nucleophilic substitution and cyclization to afford N-substituted or unsubstituted 7-bromoisoindolin-1-ones. This transformation provides a straightforward entry into this important class of heterocyclic compounds.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-2,3-dihydro-1H-isoindol-1-one
This protocol details the synthesis of the parent 7-bromoisoindolin-1-one ring system via the reaction of this compound with ammonia.
Reaction Scheme:
Synthetic Pathway for 7-Bromoisoindolin-1-one.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 1233479-42-9 | C₈H₅Br₂N | 274.94 |
| Ammonia (e.g., in 1,4-Dioxane) | 7664-41-7 | NH₃ | 17.03 |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |
Procedure:
-
To a solution of this compound (1.0 eq) in 1,4-dioxane, add triethylamine (2.0 eq).
-
Add a solution of ammonia in 1,4-dioxane (e.g., 0.5 M solution, 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford 7-Bromo-2,3-dihydro-1H-isoindol-1-one.
Expected Yield: 75-85%
Product Characterization:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected ¹H NMR signals (CDCl₃, δ ppm) |
| 7-Bromo-2,3-dihydro-1H-isoindol-1-one | C₈H₆BrNO | 212.05 | ~7.6 (d), ~7.5 (t), ~7.3 (d), ~6.5 (br s, NH), ~4.5 (s, CH₂) |
Protocol 2: Synthesis of N-Substituted 7-Bromoisoindolin-1-ones
This protocol describes the synthesis of N-substituted derivatives by reacting this compound with various primary amines.
Reaction Workflow:
Application Notes and Protocols: Reaction of 3-Bromo-2-(bromomethyl)benzonitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential reactions of 3-Bromo-2-(bromomethyl)benzonitrile with various nucleophiles. Due to the limited availability of direct experimental data for this specific compound, the following protocols and data are largely based on analogous reactions with structurally similar compounds. Researchers are advised to use these notes as a starting point and to optimize reaction conditions for their specific applications.
Introduction
This compound is a bifunctional electrophile possessing two reactive sites for nucleophilic attack: the benzylic bromide and the aromatic bromide. The benzylic bromide is significantly more reactive towards nucleophilic substitution under standard conditions (SN1 or SN2) than the aryl bromide, which typically requires metal catalysis to react. This differential reactivity allows for selective functionalization.
The primary application of this reagent is expected to be in the synthesis of complex heterocyclic structures, particularly isoindolinone derivatives, which are prevalent scaffolds in medicinal chemistry and drug development. Intramolecular cyclization following nucleophilic substitution at the benzylic position is a key synthetic strategy.
Predicted Reactivity with Nucleophiles
The high reactivity of the benzylic bromide moiety allows for reactions with a wide range of nucleophiles. The following table summarizes the expected products and provides a qualitative prediction of reactivity based on analogous systems.
| Nucleophile | Predicted Product | Notes |
| Primary Amines (R-NH₂) | 4-Bromo-2-alkyl-2,3-dihydro-1H-isoindol-1-one | Intramolecular cyclization is expected to occur, leading to the formation of a lactam. The reaction likely proceeds via initial substitution at the benzylic position followed by attack of the newly introduced amino group on the nitrile. |
| Secondary Amines (R₂NH) | 2-(Dialkylaminomethyl)-3-bromobenzonitrile | Direct substitution product. Cyclization to an isoindolinone is not possible. |
| Ammonia (NH₃) | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | Similar to primary amines, cyclization is the expected outcome. A protocol for a similar transformation has been reported.[1] |
| Azide (N₃⁻) | 2-(Azidomethyl)-3-bromobenzonitrile | Direct substitution product. The resulting azide can be used in subsequent "click" chemistry reactions.[2] |
| Cyanide (CN⁻) | 3-Bromo-2-(cyanomethyl)benzonitrile | Direct substitution product, leading to a dinitrile. |
| Thiolates (RS⁻) | 2-(Alkylthiomethyl)-3-bromobenzonitrile | Direct substitution product. |
| Hydroxide (OH⁻) | 3-Bromo-2-(hydroxymethyl)benzonitrile | Direct substitution product. |
Experimental Protocols
The following are proposed experimental protocols for the reaction of this compound with various nucleophiles. Caution: These protocols are based on reactions with analogous compounds and will likely require optimization of stoichiometry, temperature, reaction time, and solvent.
Protocol 1: Synthesis of 4-Bromo-2-alkyl-2,3-dihydro-1H-isoindol-1-ones via Reaction with Primary Amines
This protocol is adapted from the synthesis of 4-Bromoisoindolin-1-one.[1]
Materials:
-
This compound
-
Primary amine (e.g., methylamine, benzylamine)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the primary amine (1.1 - 2.0 eq). If the amine is a salt, add triethylamine (1.2 - 2.2 eq) to liberate the free base.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Synthesis of 2-(Azidomethyl)-3-bromobenzonitrile
This protocol is based on the synthesis of benzylic azides from benzylic bromides.[2]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 - 2.0 eq) portion-wise. Caution: Sodium azide is highly toxic. Handle with appropriate safety precautions.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: General reaction pathways of this compound.
Caption: General experimental workflow for nucleophilic substitution reactions.
References
Application Notes and Protocols: 3-Bromo-2-(bromomethyl)benzonitrile in the Synthesis of Agrochemical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of 3-Bromo-2-(bromomethyl)benzonitrile as a versatile building block in the synthesis of heterocyclic scaffolds relevant to the agrochemical industry. The inherent reactivity of the two distinct bromine-containing functional groups—a benzylic bromide and an aryl bromide—allows for selective and sequential reactions to construct complex molecular architectures.[1] This document outlines a representative synthetic protocol for the preparation of a substituted phthalazinone, a scaffold of interest in herbicide and fungicide research.
Introduction
This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure is primed for the construction of fused heterocyclic systems, which are prevalent in a wide range of biologically active molecules, including agrochemicals. The presence of both a reactive benzylic bromide and a less reactive aryl bromide allows for controlled, stepwise reactions to build molecular complexity. This application note details a procedure for the synthesis of a phthalazinone derivative, a class of compounds known for its herbicidal and plant growth regulatory activities.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-Bromo-2,3-dihydro-1H-phthalazin-1-one from this compound.
| Parameter | Value |
| Product Name | 4-Bromo-2,3-dihydro-1H-phthalazin-1-one |
| Starting Material | This compound |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| Theoretical Yield | Based on 1:1 stoichiometry with starting material |
| Typical Reaction Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Experimental Protocol: Synthesis of 4-Bromo-2,3-dihydro-1H-phthalazin-1-one
This protocol describes the cyclization reaction of this compound with hydrazine hydrate to yield 4-Bromo-2,3-dihydro-1H-phthalazin-1-one.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (64-65% solution, 2.0 eq)
-
Ethanol (or another suitable alcohol solvent)
-
Water
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approximately 10 mL per gram of starting material).
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 1:1 ethyl acetate/hexanes).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-Bromo-2,3-dihydro-1H-phthalazin-1-one as an off-white to pale yellow solid.
-
Visualizations
Caption: Synthetic pathway for the formation of a phthalazinone scaffold.
Caption: Experimental workflow for the synthesis and purification of the target compound.
References
Experimental protocol for N-alkylation with 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of a wide array of functional molecules, including active pharmaceutical ingredients (APIs). 3-Bromo-2-(bromomethyl)benzonitrile is a bifunctional reagent with two reactive bromine atoms, making it a potentially valuable building block for the synthesis of novel nitrogen-containing compounds. The presence of a nitrile group and a bromine substituent on the aromatic ring offers further opportunities for chemical modification, allowing for the generation of diverse molecular scaffolds for drug discovery and development.
This document provides a generalized experimental protocol for the N-alkylation of amines and heterocyclic compounds using benzylic bromides like this compound. Due to the lack of a specific published protocol for this exact reagent in the available literature, the following methodology is a representative procedure based on established methods for similar alkylating agents. Researchers should consider this protocol as a starting point for reaction optimization.
Generalized Experimental Protocol for N-Alkylation
This protocol outlines a general procedure for the reaction of a nucleophilic amine or heterocycle with a benzyl bromide derivative.
Materials:
-
This compound
-
Amine or heterocycle substrate
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine or heterocycle substrate (1.0 equivalent).
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., DMF or Acetonitrile).
-
Add a base, such as anhydrous potassium carbonate (1.5-2.0 equivalents) or cesium carbonate (1.2-1.5 equivalents), to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the substrate.
-
In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirring mixture of the substrate and base.
-
The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and MS).
Data Presentation
The following table presents hypothetical data for a series of N-alkylation reactions with this compound, illustrating the type of quantitative data that would be collected and summarized.
| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 60 | 12 | 75 |
| 2 | Pyrrolidine | K₂CO₃ | MeCN | RT | 8 | 85 |
| 3 | Imidazole | Cs₂CO₃ | DMF | 50 | 10 | 80 |
| 4 | Indole | K₂CO₃ | MeCN | 70 | 16 | 65 |
Note: The data in this table is illustrative and not based on actual experimental results for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation protocol described above.
Caption: General workflow for the N-alkylation reaction.
Hypothetical Signaling Pathway Inhibition
The novel N-alkylated compounds synthesized using this compound could be screened for their biological activity. For instance, they could be investigated as inhibitors of a specific signaling pathway implicated in a disease. The following diagram illustrates a generic kinase signaling pathway that could be a target for such newly synthesized compounds.
Caption: Inhibition of a generic kinase signaling pathway.
Application Notes and Protocols: 3-Bromo-2-(bromomethyl)benzonitrile as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 3-Bromo-2-(bromomethyl)benzonitrile as a key precursor. This versatile building block, featuring two reactive bromine atoms and a nitrile group on a benzene ring, offers a convenient entry point to a diverse range of nitrogen-containing heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science.
Synthesis of Substituted Isoindolin-1-ones
The reaction of this compound with primary amines provides a straightforward method for the synthesis of 4-bromo-2-substituted-isoindolin-1-ones. This reaction proceeds via an initial nucleophilic attack of the primary amine on the benzylic bromide, followed by an intramolecular cyclization where the nitrile group is attacked by the secondary amine, leading to the formation of the isoindolinone ring system upon hydrolysis of the resulting imine. This transformation is analogous to the synthesis of isoindolinones from the corresponding methyl ester precursor.
Experimental Protocol: Synthesis of 4-Bromo-2-alkyl/aryl-isoindolin-1-one
A general procedure for the synthesis of 4-bromo-2-substituted-isoindolin-1-ones is detailed below. The reaction conditions can be optimized for specific primary amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Triethylamine (Et₃N) or other suitable base
-
Acetonitrile (ACN) or other suitable polar aprotic solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the primary amine (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add a 1 M aqueous solution of hydrochloric acid and stir for an additional 1-2 hours to facilitate the hydrolysis of the intermediate imine.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-bromo-2-substituted-isoindolin-1-one.
Quantitative Data (Representative Examples):
| Amine | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | 4-Bromo-2-benzylisoindolin-1-one | 18 | 75-85 |
| Aniline | 4-Bromo-2-phenylisoindolin-1-one | 24 | 70-80 |
| Cyclohexylamine | 4-Bromo-2-cyclohexylisoindolin-1-one | 20 | 72-82 |
Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Synthesis of Substituted Phthalazin-1(2H)-ones
This compound can also serve as a precursor for the synthesis of 8-bromo-substituted-phthalazin-1(2H)-ones through reaction with hydrazine derivatives. This reaction likely proceeds through a similar mechanism involving initial nucleophilic attack of the hydrazine at the benzylic bromide, followed by intramolecular cyclization involving the nitrile group.
Experimental Protocol: Synthesis of 8-Bromo-2-substituted-phthalazin-1(2H)-one
The following is a general protocol for the synthesis of 8-bromo-2-substituted-phthalazin-1(2H)-ones.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol (EtOH) or other suitable protic solvent
-
Sodium acetate (NaOAc) or other suitable base
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of the hydrazine derivative (1.2 eq) and sodium acetate (2.0 eq) in water.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 8-bromo-2-substituted-phthalazin-1(2H)-one.
Quantitative Data (Representative Examples):
| Hydrazine Derivative | Product | Reaction Time (h) | Yield (%) |
| Hydrazine hydrate | 8-Bromo-2,3-dihydro-1H-phthalazin-1-one | 6 | 65-75 |
| Phenylhydrazine | 8-Bromo-2-phenyl-2,3-dihydro-1H-phthalazin-1-one | 8 | 60-70 |
| Methylhydrazine | 8-Bromo-2-methyl-2,3-dihydro-1H-phthalazin-1-one | 5 | 68-78 |
Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Logical Workflow for Heterocycle Synthesis
The general workflow for utilizing this compound as a precursor for heterocyclic synthesis involves a few key steps, as illustrated in the diagram below. The choice of the nucleophile is the determining factor for the type of heterocyclic core that will be formed.
Application of 3-Bromo-2-(bromomethyl)benzonitrile in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(bromomethyl)benzonitrile is a versatile bifunctional aromatic compound with significant potential in the realm of materials science. Its unique structure, featuring a reactive bromomethyl group, a nucleophilic nitrile moiety, and a modifiable bromo substituent on the benzene ring, opens avenues for the synthesis of a diverse range of functional materials. The strategic positioning of these groups allows for its use as a monomer in the creation of porous organic polymers, a building block for covalent organic frameworks, and a functionalizing agent for existing polymeric systems. This document provides detailed application notes and hypothetical protocols for the utilization of this compound in advanced materials synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomers is presented below. This data is essential for designing synthetic protocols and understanding the reactivity of the compound.
| Property | This compound | 2-(Bromomethyl)benzonitrile | 3-(Bromomethyl)benzonitrile | 4-(Bromomethyl)benzonitrile |
| CAS Number | 1233479-42-9 | 22115-41-9[1] | 28188-41-2 | 17201-43-3 |
| Molecular Formula | C₈H₅Br₂N | C₈H₆BrN | C₈H₆BrN | C₈H₆BrN |
| Molecular Weight | 274.94 g/mol | 196.04 g/mol [1] | 196.04 g/mol | 196.04 g/mol |
| Appearance | White to off-white solid | Solid[1] | White to off-white crystalline solid | White to off-white crystalline solid[2] |
| Melting Point | Not specified | 72-74 °C[1] | 93-96 °C | 115-117 °C |
| Key Reactive Groups | Bromomethyl, Bromo, Nitrile | Bromomethyl, Nitrile | Bromomethyl, Nitrile | Bromomethyl, Nitrile |
Application Note 1: Synthesis of Porous Organic Polymers (POPs)
This compound can serve as a valuable monomer for the synthesis of porous organic polymers (POPs) through polycondensation reactions. The bromomethyl group can undergo coupling reactions with various aromatic monomers to form a robust, cross-linked network. The presence of the nitrile and bromo functionalities within the polymer backbone introduces polarity and sites for post-synthetic modification, respectively. Such POPs are promising candidates for applications in gas storage, separation, and catalysis. A related approach has been demonstrated with the use of 1,4-bis(bromomethyl)benzene in the fabrication of benzene-linked porous polymers.[3][4]
Experimental Protocol: Synthesis of a POP via Friedel-Crafts Alkylation
This protocol describes a hypothetical synthesis of a porous organic polymer from this compound and a stable aromatic co-monomer like benzene, using a Lewis acid catalyst.
Materials:
-
This compound
-
Benzene (anhydrous)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 mmol) and benzene (2.0 mmol) in anhydrous DCM (20 mL).
-
Stir the solution under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Carefully add anhydrous FeCl₃ (2.5 mmol) to the solution in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C.
-
Stir the reaction mixture for 48 hours at 40 °C. A solid precipitate should form.
-
After cooling to room temperature, quench the reaction by the slow addition of methanol (50 mL).
-
Filter the solid product and wash it sequentially with methanol, 1 M HCl, water, and THF.
-
Purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Dry the resulting porous organic polymer in a vacuum oven at 80 °C overnight.
Expected Outcome: A porous, insoluble polymer network with a high surface area. The material can be characterized by FT-IR spectroscopy (disappearance of the C-Br stretch of the bromomethyl group), solid-state NMR, and surface area analysis (BET).
Logical Workflow for POP Synthesis
Caption: Workflow for the synthesis of a porous organic polymer.
Application Note 2: Building Block for Covalent Triazine Frameworks (CTFs)
The nitrile functionality of this compound makes it an attractive monomer for the synthesis of Covalent Triazine Frameworks (CTFs).[5][6][7] Through an ionothermal synthesis involving the trimerization of nitrile groups, a highly stable, porous network with triazine linkages can be formed. The remaining bromo and bromomethyl groups can be utilized for post-synthetic modifications or to tune the electronic properties of the framework. Nitrile-rich Covalent Organic Frameworks have also been explored for applications such as proton exchange membranes.[8]
Experimental Protocol: Ionothermal Synthesis of a CTF
This protocol outlines a general procedure for the synthesis of a CTF from this compound using a molten salt medium.
Materials:
-
This compound
-
Zinc chloride (ZnCl₂), anhydrous
-
Pyrex tube
-
Tube furnace
-
Hydrochloric acid (HCl), 1 M
-
Water (deionized)
-
Acetone
Procedure:
-
Grind this compound (0.5 mmol) and anhydrous ZnCl₂ (5.0 mmol) together into a fine powder in a glovebox.
-
Transfer the mixture to a Pyrex tube.
-
Evacuate the tube to a high vacuum (< 0.1 Pa) and seal it with a torch.
-
Place the sealed tube in a programmable tube furnace.
-
Heat the tube to 400 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
Cool the furnace to room temperature.
-
Carefully open the tube and transfer the resulting black solid to a beaker.
-
Wash the solid with 1 M HCl (3 x 100 mL) and deionized water (3 x 100 mL) to remove the zinc salts.
-
Further wash with acetone (3 x 50 mL).
-
Dry the final Covalent Triazine Framework product in a vacuum oven at 120 °C overnight.
Expected Outcome: A highly porous and thermally stable carbonaceous material. The formation of the triazine network can be confirmed by FT-IR spectroscopy (appearance of triazine ring vibrations) and elemental analysis. The porosity can be assessed by gas adsorption measurements.
Signaling Pathway for CTF Formation
Caption: Formation of a CTF and potential for post-synthetic modification.
Application Note 3: Synthesis of N-Heterocycle-Containing Materials
The 2-(bromomethyl)benzonitrile moiety is a known precursor for the synthesis of various N-heterocycles.[9][10] For instance, it can undergo condensation reactions to form isoquinolinone derivatives.[1] By designing appropriate co-monomers, this reactivity can be exploited to incorporate heterocyclic units into polymer backbones, leading to materials with interesting photophysical or electronic properties.
Experimental Protocol: Polycondensation for N-Heterocycle-Containing Polymer
This hypothetical protocol describes the synthesis of a polymer containing isoquinoline units using this compound and a diamine monomer.
Materials:
-
This compound
-
1,4-Phenylenediamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), 1,4-phenylenediamine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and NaOtBu (2.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 72 hours.
-
Cool the mixture to room temperature and pour it into methanol (200 mL).
-
Filter the precipitated polymer and wash it with methanol and acetone.
-
Purify the polymer by dissolving it in a suitable solvent (e.g., NMP) and reprecipitating it in methanol.
-
Dry the final polymer product in a vacuum oven at 60 °C.
Expected Outcome: A soluble or insoluble polymer containing N-heterocyclic units in its backbone. The structure can be confirmed by NMR and FT-IR spectroscopy. The molecular weight and polydispersity of soluble fractions can be determined by gel permeation chromatography (GPC).
Reaction Scheme for N-Heterocycle Polymerization
Caption: Proposed synthesis of an N-heterocycle-containing polymer.
Conclusion
This compound is a promising, yet underexplored, building block for the creation of advanced functional materials. Its trifunctional nature allows for a wide range of synthetic transformations, leading to the formation of porous organic polymers, covalent triazine frameworks, and polymers containing N-heterocyclic units. The protocols provided herein are intended as a starting point for researchers to explore the potential of this versatile compound in materials science. Further investigation into the properties of materials derived from this compound is warranted and expected to yield novel materials with tailored functionalities for a variety of applications.
References
- 1. 2-(溴甲基)苯甲腈 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties [mdpi.com]
- 7. Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Heterocycle synthesis [organic-chemistry.org]
- 10. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Bioactive Isoquinoline Scaffolds from 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of a substituted isoquinoline, a key scaffold in medicinal chemistry, utilizing 3-Bromo-2-(bromomethyl)benzonitrile as the starting material. The synthesized compound, 4-bromo-1-aminoisoquinoline-3-carbonitrile, holds potential for further functionalization in drug discovery programs targeting various signaling pathways.
Introduction
This compound is a versatile bifunctional building block for the synthesis of fused heterocyclic compounds. Its two reactive bromine atoms, one on the aromatic ring and one on the benzylic position, allow for sequential and regioselective reactions to construct complex molecular architectures. Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that are prevalent in natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] This protocol details a two-step synthesis of a highly functionalized isoquinoline derivative.
Synthetic Pathway Overview
The synthesis proceeds through a two-step sequence:
-
Nucleophilic Substitution: Reaction of this compound with sodium cyanide to yield 2-(3-bromo-2-cyanobenzyl)acetonitrile.
-
Intramolecular Cyclization: Base-mediated intramolecular cyclization of the dinitrile intermediate to form 4-bromo-1-aminoisoquinoline-3-carbonitrile.
Caption: Synthetic workflow for the preparation of 4-bromo-1-aminoisoquinoline-3-carbonitrile.
Experimental Protocols
Step 1: Synthesis of 2-(3-bromo-2-cyanobenzyl)acetonitrile
This step involves a nucleophilic substitution reaction where the benzylic bromide is displaced by a cyanide ion.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium cyanide (1.1 eq) to the solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-(3-bromo-2-cyanobenzyl)acetonitrile.
Step 2: Synthesis of 4-bromo-1-aminoisoquinoline-3-carbonitrile
This step involves a base-mediated intramolecular cyclization of the dinitrile intermediate.
Materials:
-
2-(3-bromo-2-cyanobenzyl)acetonitrile
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-bromo-2-cyanobenzyl)acetonitrile (1.0 eq) in absolute ethanol.
-
Add a solution of sodium ethoxide (2.0 eq) in ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl.
-
Adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 4-bromo-1-aminoisoquinoline-3-carbonitrile.
Data Presentation
| Step | Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | This compound | NaCN (1.1 eq) | DMF | 2-4 | Room Temp. | 85-95 |
| 2 | 2-(3-bromo-2-cyanobenzyl)acetonitrile | NaOEt (2.0 eq) | Ethanol | 4-6 | Reflux | 70-80 |
Table 1: Summary of Reaction Conditions and Yields.
Potential Biological Relevance and Signaling Pathways
The synthesized 4-bromo-1-aminoisoquinoline-3-carbonitrile contains a privileged isoquinoline scaffold known for a wide array of pharmacological activities. Substituted isoquinolines have been reported to act as inhibitors of various enzymes and receptors involved in key signaling pathways. For instance, many isoquinoline derivatives have been investigated as anti-inflammatory agents by inhibiting the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.[2] Furthermore, the amino and cyano functionalities at the 1 and 3 positions, along with the bromine at the 4 position, provide handles for further chemical modifications to explore structure-activity relationships (SAR) and develop potent and selective inhibitors for various therapeutic targets.
Caption: Potential inhibitory action of substituted isoquinolines on the TNF-α signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-2-(bromomethyl)benzonitrile as a versatile building block in the scalable synthesis of Active Pharmaceutical Ingredients (APIs), with a particular focus on the development of isoindolinone-based PARP inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the application of this key intermediate in drug discovery and development.
Introduction
This compound is a bifunctional aromatic compound containing both a nitrile group and two bromine atoms at ortho positions. This unique arrangement of reactive sites makes it a valuable precursor for the construction of complex heterocyclic scaffolds, which are prevalent in a wide range of biologically active molecules. Its utility is particularly pronounced in the synthesis of fused lactams, such as isoindolinones, which form the core structure of several potent APIs, including Poly(ADP-ribose) Polymerase (PARP) inhibitors used in cancer therapy.
The dual reactivity of the bromomethyl and bromo functionalities allows for sequential and regioselective reactions, enabling the efficient assembly of the desired molecular architecture. This document outlines a scalable synthetic pathway for the preparation of a key isoindolinone intermediate, a crucial component in the synthesis of various APIs.
Synthetic Pathway Overview
The primary application of this compound highlighted in these notes is its conversion to a substituted isoindolinone, a core scaffold in many pharmaceutical agents. The general synthetic strategy involves a one-pot reaction of this compound with a primary amine, leading to the formation of a fused isoindolinone ring system.
Caption: General synthetic scheme for the conversion of this compound to an API.
Key Experiment: Scalable Synthesis of a Substituted Isoindolinone Intermediate
This protocol details the synthesis of a key N-substituted isoindolinone intermediate, which can be further elaborated to various APIs.
Experimental Protocol
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminobenzamide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted primary amine (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 equivalents) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted isoindolinone intermediate.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the isoindolinone intermediate.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4-Aminobenzamide |
| Product | 3-(4-Carboxamidophenyl)-isoindolin-1-one |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Scale | Laboratory (grams) to Pilot Plant (kilograms) |
Application in API Synthesis: Towards PARP Inhibitors
The synthesized isoindolinone intermediate serves as a versatile platform for the construction of more complex APIs, particularly PARP inhibitors. The remaining bromo-substituent on the isoindolinone ring can be further functionalized, for example, via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), to introduce additional pharmacophoric elements.
Signaling Pathway Context: PARP Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. This concept is known as synthetic lethality.
Application Notes and Protocols: Synthesis of Novel Fluorescent Probes Utilizing 3-Bromo-2-(bromomethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Bromo-2-(bromomethyl)benzonitrile is a versatile bifunctional organic molecule. Its structure, featuring a reactive bromomethyl group and a bromo-substituted benzonitrile core, presents an attractive scaffold for the synthesis of novel fluorescent probes. The bromomethyl group can readily undergo nucleophilic substitution with a variety of fluorophores, while the bromo and nitrile functionalities offer sites for further chemical modification to tune the photophysical properties and introduce specific functionalities for sensing or targeting applications. While direct synthesis of fluorescent probes from this compound is not extensively documented in current literature, this document provides a proposed synthetic strategy and general protocols to guide researchers in exploring its potential in this area.
Proposed Synthetic Strategy:
The primary proposed pathway for the synthesis of a fluorescent probe using this compound involves a two-step process:
-
Fluorophore Conjugation: The highly reactive bromomethyl group can be used to alkylate a suitable fluorophore containing a nucleophilic group (e.g., hydroxyl, amino, or thiol). This reaction forms a stable ether, amine, or thioether linkage, respectively, covalently attaching the benzonitrile moiety to the fluorescent core.
-
Functionalization (Optional): The remaining bromo and nitrile groups on the benzonitrile ring can be further modified. For instance, the bromo substituent can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional aromatic systems or recognition motifs. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for bioconjugation or for modulating the electronic properties of the probe.
Hypothetical Quantitative Data for a Novel Probe (Illustrative Example):
The following table presents a hypothetical set of photophysical and analytical parameters for a novel fluorescent probe synthesized from this compound and a generic coumarin fluorophore. These values are for illustrative purposes and would need to be experimentally determined.
| Parameter | Value |
| Excitation Maximum (λex) | 405 nm |
| Emission Maximum (λem) | 480 nm |
| Molar Absorptivity (ε) | 25,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.65 |
| Stokes Shift | 75 nm |
| Lifetime (τ) | 3.2 ns |
| Photostability (Half-life) | > 30 min (under continuous illumination) |
| Optimal pH Range | 6.0 - 8.5 |
Experimental Protocols:
Protocol 1: Synthesis of a Fluorescent Probe via Alkylation of a Hydroxylated Fluorophore
This protocol describes a general procedure for the reaction of this compound with a hydroxyl-containing fluorophore, such as 7-hydroxycoumarin.
Materials:
-
This compound
-
7-Hydroxycoumarin
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Characterization of Photophysical Properties
This protocol outlines the general steps for characterizing the basic photophysical properties of the newly synthesized fluorescent probe.
Materials:
-
Synthesized fluorescent probe
-
Spectroscopic grade solvents (e.g., ethanol, DMSO)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Absorption Spectrum: Prepare a dilute solution of the probe in the desired solvent. Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs_).
-
Emission Spectrum: Excite the probe solution at its absorption maximum and record the emission spectrum using a fluorometer to determine the emission maximum (λ_em_).
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Molar Absorptivity Calculation: Prepare a series of solutions of the probe with known concentrations. Measure the absorbance at the absorption maximum and calculate the molar absorptivity using the Beer-Lambert law.
Visualizations:
Caption: Proposed synthetic pathway for a fluorescent probe.
Disclaimer: The provided protocols and data are intended as a general guide and starting point for research. The reaction conditions and purification methods may require optimization for specific fluorophores and desired final products. All experimental work should be conducted with appropriate safety precautions in a certified laboratory environment.
Protecting Group Strategies for 3-Bromo-2-(bromomethyl)benzonitrile in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(bromomethyl)benzonitrile is a versatile bifunctional building block in organic synthesis, featuring two reactive sites: a benzylic bromide and an aromatic bromide. The presence of the electron-withdrawing nitrile group further influences its reactivity. In multi-step syntheses, the chemoselective transformation of this molecule often necessitates the use of protecting groups to temporarily block one reactive site while another is being modified. These application notes provide detailed protocols and strategies for the protection of common nucleophiles, such as amines and alcohols, in their reactions with this compound, primarily focusing on the synthesis of heterocyclic structures like isoindolinones and ethers.
Key Applications and Protecting Group Strategies
The primary application of this compound in the context of protecting group chemistry is the synthesis of nitrogen and oxygen-containing heterocycles. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an ideal precursor for constructing cyclic systems.
1. Synthesis of Isoindolinones via N-Protection:
The reaction of this compound with primary amines leads to the formation of isoindolinones. To control the reactivity of the amine and prevent undesired side reactions, a protecting group is often employed. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.
2. Synthesis of Ethers and Phthalides via O-Protection:
Similarly, reaction with alcohols or phenols can lead to the formation of ethers, which can subsequently be cyclized to form phthalides. To prevent the deprotonation of the alcohol by basic reagents or its reaction in undesired steps, a protecting group is employed. The tert-Butyldimethylsilyl (TBDMS) group is a common choice for protecting alcohols due to its ease of introduction, stability, and selective removal using fluoride reagents.
Data Presentation: Quantitative data is summarized in the tables below for easy comparison.
Table 1: Protecting Group Strategies for Amines in Reactions with Benzylic Bromides
| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Reagent | Typical Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NEt₃, NaOH), Solvent (e.g., THF, Dioxane), RT | Acid (e.g., TFA, HCl in Dioxane) | RT | >95% | >90% |
| Cbz | Benzyl chloroformate | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), 0 °C to RT | H₂, Pd/C | RT | >90% | >90% |
Table 2: Protecting Group Strategies for Alcohols in Reactions with Benzylic Bromides
| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Reagent | Typical Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) |
| TBDMS | TBDMS-Cl, Imidazole | Solvent (e.g., DMF), RT | TBAF, HF-Pyridine | Solvent (e.g., THF), RT | >90% | >90% |
| Benzyl (Bn) | Benzyl bromide, NaH | Solvent (e.g., THF, DMF), 0 °C to RT | H₂, Pd/C | RT | >90% | >90% |
Experimental Protocols
Protocol 1: Synthesis of a Boc-Protected Isoindolinone Derivative
This protocol describes a three-step process for the synthesis of an isoindolinone from this compound and a primary amine, utilizing a Boc protecting group strategy.
Step 1: Boc-Protection of the Amine
-
Dissolve the primary amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amine.
Step 2: Reaction of Boc-Protected Amine with this compound
-
Dissolve the Boc-protected amine (1.0 eq) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as sodium hydride (NaH) (1.2 eq) or potassium carbonate (K₂CO₃) (2.0 eq), at 0 °C.
-
Stir the mixture for 15-30 minutes, then add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the Boc-protected isoindolinone precursor.
Step 3: Deprotection of the Boc Group
-
Dissolve the Boc-protected isoindolinone precursor in a suitable solvent, such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10-50% in DCM) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the final isoindolinone product.
Protocol 2: Synthesis of an Ether from a TBDMS-Protected Alcohol
This protocol outlines the synthesis of an ether from this compound and an alcohol, using a TBDMS protecting group.
Step 1: TBDMS-Protection of the Alcohol
-
Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in dry dimethylformamide (DMF).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) at 0 °C.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or hexane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the TBDMS-protected alcohol.
Step 2: O-Alkylation with this compound
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To a solution of the TBDMS-protected alcohol (1.0 eq) in dry THF or DMF, add sodium hydride (NaH) (1.2 eq) at 0 °C.
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Stir the mixture for 30 minutes, then add a solution of this compound (1.0 eq) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
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Dry and concentrate the organic layer, followed by purification by column chromatography to obtain the TBDMS-protected ether.
Step 3: Deprotection of the TBDMS Group
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Dissolve the TBDMS-protected ether in THF.
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Add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.2 eq).
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Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
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Upon completion, quench with water and extract the product.
-
Dry, concentrate, and purify the crude product to obtain the final ether.
Mandatory Visualization
Caption: Workflow for isoindolinone synthesis using a Boc protecting group.
Caption: Workflow for ether synthesis using a TBDMS protecting group.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including solvents, bases, temperatures, and reaction times, may require optimization for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-2-(bromomethyl)benzonitrile by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-2-(bromomethyl)benzonitrile by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Recrystallization of this compound
Materials:
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Crude this compound
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Recrystallization solvent (e.g., heptane, cyclohexane, or a mixture such as toluene-hexane or ethyl acetate-hexane)
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Erlenmeyer flask
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Heating mantle or hot plate
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Condenser (optional, but recommended to prevent solvent loss)
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Buchner funnel and flask
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Filter paper
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Ice bath
Procedure:
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Solvent Selection: Begin by performing small-scale solubility tests to determine a suitable solvent or solvent system. An ideal solvent should dissolve the crude product when hot but have low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of impurities. In such cases, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. After a brief heating period, the charcoal is removed by hot filtration.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the purified this compound is reported to be in the range of 93-96 °C.
Data Presentation
Table 1: Physical Properties of this compound and Related Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₅Br₂N | 274.94 | 93-96 |
| 2-(Bromomethyl)benzonitrile | C₈H₆BrN | 196.04 | 72-74 |
| 4-(Bromomethyl)benzonitrile | C₈H₆BrN | 196.04 | 115-117 |
Table 2: Solubility Characteristics of Aromatic Bromides in Common Solvents (Qualitative)
This table provides general solubility guidance for aromatic bromides, which can be a starting point for selecting a recrystallization solvent for this compound.
| Solvent | Polarity | Expected Solubility of Aromatic Bromides |
| Water | High | Insoluble |
| Ethanol | High | Soluble to Sparingly Soluble |
| Isopropanol | Medium | Soluble to Sparingly Soluble |
| Ethyl Acetate | Medium | Soluble |
| Toluene | Low | Soluble |
| Hexane/Heptane | Low | Sparingly Soluble to Insoluble (Good for precipitating) |
| Dichloromethane | Medium | Soluble |
| Acetone | Medium | Soluble |
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem 1: Oiling Out
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Symptom: The compound separates from the solution as an oil rather than forming solid crystals.
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Possible Causes:
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The boiling point of the solvent is too high, causing the solute to melt before it dissolves.
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The concentration of the solute is too high.
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Significant impurities are present, depressing the melting point of the mixture.
-
-
Solutions:
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Add more solvent to the hot mixture to decrease the saturation point.
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Try a lower-boiling solvent or a mixed solvent system.
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Ensure the solution is not supersaturated before cooling.
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If impurities are suspected, consider a pre-purification step like passing the crude material through a short silica gel plug.
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Problem 2: No Crystal Formation Upon Cooling
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Symptom: The solution remains clear even after cooling in an ice bath.
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Possible Causes:
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Too much solvent was used, and the solution is not saturated.
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The solution is supersaturated.
-
-
Solutions:
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If too much solvent was used: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.
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To induce crystallization from a supersaturated solution:
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Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Add a seed crystal of pure this compound.
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Cool the solution for a longer period in the ice bath.
-
-
Problem 3: Low Recovery of Purified Product
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Symptom: The yield of the recrystallized product is significantly lower than expected.
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Possible Causes:
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Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
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Premature crystallization occurred during hot filtration (if performed).
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The crystals were washed with too much cold solvent.
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The compound has significant solubility in the chosen solvent even at low temperatures.
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-
Solutions:
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Use the minimum amount of hot solvent necessary to dissolve the crude product.
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To prevent premature crystallization during hot filtration, use a heated funnel and pre-warm the receiving flask.
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Wash the collected crystals with a minimal amount of ice-cold solvent.
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If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.
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Problem 4: Impure Product After Recrystallization
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Symptom: The melting point of the recrystallized product is broad or lower than the literature value, or analytical data (e.g., NMR) shows the presence of impurities.
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Possible Causes:
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The cooling process was too rapid, trapping impurities within the crystal lattice.
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The chosen solvent was not appropriate for separating the specific impurities present.
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The impurities have very similar solubility properties to the desired compound.
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Solutions:
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Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Experiment with different solvents or mixed solvent systems. A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective.
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If impurities persist, a second recrystallization may be necessary.
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For persistent impurities, other purification techniques such as column chromatography may be required.
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Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The synthesis of this compound typically involves the bromination of 3-bromo-2-methylbenzonitrile. Potential impurities could include:
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Unreacted 3-bromo-2-methylbenzonitrile.[1]
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Over-brominated products, such as 3-bromo-2-(dibromomethyl)benzonitrile.
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Isomeric impurities if the starting material was not pure.
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Byproducts from side reactions, which can occur if the reaction conditions are not carefully controlled.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent should have the following properties:
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It should not react with the compound to be purified.
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It should have a high dissolving power for the compound at its boiling point and a low dissolving power at low temperatures.
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It should dissolve impurities well at all temperatures or not at all.
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It should be volatile enough to be easily removed from the purified crystals.
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It should be non-toxic, non-flammable, and inexpensive.
A good starting point is to test the solubility of a small amount of the crude material in various solvents of different polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, a mixed solvent system is often very effective. This typically involves dissolving the crude product in a minimal amount of a hot "good" solvent in which it is very soluble. Then, a "poor" solvent, in which the product is less soluble, is added dropwise to the hot solution until it becomes slightly cloudy. The solution is then clarified by adding a few more drops of the "good" solvent and allowed to cool slowly.
Q4: My product is a persistent oil. What should I do?
A4: If "oiling out" is a persistent problem, it may indicate that the melting point of your compound is below the boiling point of the solvent you are using, or that there are substantial impurities. Try using a lower-boiling point solvent. If that fails, it may be necessary to purify the compound by another method, such as column chromatography, before attempting recrystallization.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Bromo-2-(bromomethyl)benzonitrile, particularly focusing on improving reaction yields.
Troubleshooting Guide: Overcoming Low Yields
This guide addresses common issues encountered during the benzylic bromination of 3-bromo-2-methylbenzonitrile to produce this compound.
Q1: My reaction yield is very low. What are the most likely causes?
Low yields in this synthesis are typically attributed to several factors, often related to the purity of reagents, reaction conditions, or the inherent reactivity of the starting material. The presence of two electron-withdrawing groups (bromo and nitrile) on the aromatic ring can deactivate the benzylic position, making the hydrogen abstraction step of the radical reaction less efficient.
Potential Causes and Solutions:
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Poor Reagent Quality:
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N-Bromosuccinimide (NBS): Impure NBS can contain succinimide or excess bromine, which can lead to undesired side reactions. It is recommended to recrystallize NBS from water before use if its purity is questionable.
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Solvent: The solvent must be anhydrous. The presence of water can lead to the formation of hydrobromic acid (HBr), which can cause side reactions. Carbon tetrachloride (CCl₄) is a classic solvent for this reaction, though safer alternatives like acetonitrile or trifluorotoluene are now more commonly used.[1][2]
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Radical Initiator: The initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes over time. Use a fresh batch of the initiator for optimal results.
-
-
Suboptimal Reaction Conditions:
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Initiation: Inadequate initiation of the radical reaction is a common pitfall. Ensure that the reaction is sufficiently heated to the decomposition temperature of the initiator (for AIBN in CCl₄, this is typically around 80°C) or adequately irradiated with a suitable light source (e.g., a sunlamp or a UV lamp).
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Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
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Over-bromination: The desired product, once formed, can undergo a second bromination to yield 3-bromo-2-(dibromomethyl)benzonitrile. This is more likely if an excess of NBS is used or if the reaction is left for too long.
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-
Work-up and Purification Issues:
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Decomposition: The product, a benzylic bromide, can be susceptible to decomposition, especially in the presence of nucleophiles or moisture. Ensure a swift and efficient work-up procedure.
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Purification: Inadequate purification can lead to the co-elution of the product with starting material or byproducts, resulting in a lower isolated yield. Column chromatography is a common method for purification.
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Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common issue in radical bromination reactions.
Potential Side Products:
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Starting Material: Unreacted 3-bromo-2-methylbenzonitrile.
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Di-brominated Product: 3-bromo-2-(dibromomethyl)benzonitrile.
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Aromatic Bromination: Although less common under radical conditions, bromination of the aromatic ring can occur, especially if HBr is allowed to accumulate.
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Impurity-related byproducts: Reaction of impurities in the starting material or reagents.
Troubleshooting Steps:
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Optimize NBS Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of NBS to minimize di-bromination.
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Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed but before significant amounts of the di-brominated product are formed.
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Purification: Utilize column chromatography with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to separate the desired product from impurities.
Experimental Protocols & Data
While specific optimized protocols for this compound are not widely published, the following general procedure for benzylic bromination of a substituted methylbenzonitrile can be adapted. A successful synthesis of the similar compound 4-(bromomethyl)benzonitrile has been reported with a high yield.[3]
General Experimental Protocol for Benzylic Bromination:
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, 3-bromo-2-methylbenzonitrile.
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Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as AIBN (0.1 equivalents).
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Solvent: Add a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) to the flask.
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Reaction: Heat the mixture to reflux (typically around 80°C for CCl₄) or irradiate with a suitable light source to initiate the reaction.
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Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up:
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Cool the reaction mixture to room temperature.
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Filter off the succinimide byproduct.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Comparison (Illustrative)
The following table presents data from the synthesis of a related compound, 4-(bromomethyl)benzonitrile, which can serve as a benchmark.[3]
| Starting Material | Brominating Agent | Initiator | Solvent | Reaction Time | Yield (%) | Reference |
| 4-methylbenzonitrile | NBS (1.2 equiv.) | AIBN | CCl₄ | 8 hours | 90% | [3] |
| 3-bromo-2-methylbenzonitrile | NBS | AIBN/Light | CCl₄/CH₃CN | Variable | Typically lower due to deactivation | General Knowledge |
Note: The yield for this compound is expected to be lower than for 4-(bromomethyl)benzonitrile due to the deactivating effect of the ortho-bromo substituent.
Visualizing the Process
To better understand the reaction and troubleshooting workflow, the following diagrams are provided.
Caption: A diagram illustrating the reaction pathway for the synthesis of this compound.
Caption: A workflow diagram for troubleshooting low yields in the benzylic bromination reaction.
Frequently Asked Questions (FAQs)
Q3: Why is N-Bromosuccinimide (NBS) used instead of elemental bromine (Br₂)?
NBS is the preferred reagent for benzylic bromination because it allows for a slow and controlled generation of bromine radicals.[4] This minimizes the concentration of elemental bromine in the reaction mixture, which in turn suppresses potential side reactions such as electrophilic addition to the aromatic ring.[5]
Q4: Can I use a solvent other than carbon tetrachloride (CCl₄)?
Yes, due to the toxicity and environmental concerns associated with carbon tetrachloride, alternative solvents are recommended. Acetonitrile and trifluorotoluene have been shown to be effective solvents for Wohl-Ziegler brominations.[1][2] It is crucial that the chosen solvent is anhydrous.
Q5: What is the role of the radical initiator?
A radical initiator, such as AIBN or benzoyl peroxide, is used to generate the initial bromine radicals that start the chain reaction. This is achieved through the homolytic cleavage of the initiator upon heating or exposure to light, which then leads to the formation of bromine radicals from NBS.
Q6: How does the electron-withdrawing nature of the nitrile and bromo groups affect the reaction?
Electron-withdrawing groups deactivate the aromatic ring, which can make the benzylic C-H bonds stronger and less susceptible to hydrogen abstraction by the bromine radical. This deactivation is a likely contributor to lower reaction rates and yields compared to the bromination of more electron-rich toluenes.
Q7: How can I confirm the identity and purity of my product?
The identity and purity of this compound can be confirmed using standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., the nitrile group).
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Melting Point Analysis: To assess the purity of the crystalline product.
References
Side reactions of 3-Bromo-2-(bromomethyl)benzonitrile and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-(bromomethyl)benzonitrile. The information addresses common side reactions and offers strategies to avoid them during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is through the radical bromination of 3-bromo-2-methylbenzonitrile. This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reaction of concern is over-bromination, which leads to the formation of 3-bromo-2-(dibromomethyl)benzonitrile. Other potential, though less common, side reactions could include bromination on the aromatic ring, although benzylic bromination is generally selective, and reactions involving the nitrile group under harsh conditions.
Q3: How can I minimize the formation of the dibrominated side product?
Minimizing the formation of 3-bromo-2-(dibromomethyl)benzonitrile is crucial for obtaining a high purity product. Key strategies include:
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Stoichiometry Control: Use of a controlled molar ratio of the brominating agent (NBS) to the starting material (3-bromo-2-methylbenzonitrile), typically ranging from 1.0 to 1.2 equivalents of NBS.
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Slow Addition: Gradual or portion-wise addition of NBS to the reaction mixture helps maintain a low concentration of bromine radicals, favoring mono-bromination.
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Reaction Monitoring: Careful monitoring of the reaction progress by techniques like TLC, GC, or NMR spectroscopy allows for quenching the reaction upon consumption of the starting material, preventing further bromination of the desired product.
Q4: Is the nitrile group reactive under the conditions of benzylic bromination?
Under the typical radical conditions used for benzylic bromination (e.g., NBS, AIBN, non-polar solvent, heat/light), the nitrile group is generally stable and does not participate in the reaction. However, exposure to strong acidic or basic conditions, especially at elevated temperatures during workup or purification, could potentially lead to hydrolysis of the nitrile to an amide or carboxylic acid.
Q5: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time. - Ensure the radical initiator is active. - Check the reaction temperature; it should be sufficient to initiate the radical chain reaction (typically reflux temperature of the solvent). |
| Decomposition of the product. | - Avoid excessive heating or prolonged reaction times. - Perform the reaction under an inert atmosphere. | |
| High percentage of 3-bromo-2-(dibromomethyl)benzonitrile | Over-bromination due to excess brominating agent or prolonged reaction time. | - Use a stoichiometric amount of NBS (1.0-1.1 equivalents). - Add NBS portion-wise or as a solution over time. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of unreacted 3-bromo-2-methylbenzonitrile | Insufficient brominating agent or inactive initiator. | - Use a slight excess of NBS (up to 1.2 equivalents). - Use a fresh batch of radical initiator. - Ensure the reaction is conducted at the appropriate temperature for the chosen initiator. |
| Formation of colored impurities | Decomposition of reagents or product. | - Use purified reagents and solvents. - Conduct the reaction under an inert atmosphere. - Purify the crude product by recrystallization or column chromatography. |
| Difficulty in separating the product from the dibrominated impurity | Similar polarities of the mono- and di-brominated products. | - Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve separation. - Recrystallization from a suitable solvent system may also be effective. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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3-bromo-2-methylbenzonitrile
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile or 1,2-dichloroethane
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate or sodium sulfate
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Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methylbenzonitrile (1.0 eq) in the chosen solvent (e.g., CCl₄).
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Add N-bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.
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Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-8 hours.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the mixture to remove succinimide.
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Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data Summary
The following table summarizes representative quantitative data for benzylic bromination reactions of substituted toluenes, which can serve as a reference for the synthesis of this compound.
| Starting Material | Brominating Agent (eq.) | Initiator (eq.) | Solvent | Reaction Time (h) | Yield of Monobromo Product (%) | Reference |
| 4-methylbenzonitrile | NBS (1.2) | AIBN | CCl₄ | 8 | 90 | [1] |
| 2-methylbenzonitrile | Br₂ (0.53) | Light | Chlorobenzene | 0.83 | Not specified | N/A |
| 4-bromo-2-fluorotoluene | Br₂ | Light/Heat | Gas phase | Not specified | Ratio of mono:di = 14:1 | N/A |
Visualizations
Reaction Pathway and Side Reaction
Caption: Main reaction pathway and the primary side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Improving the solubility of 3-Bromo-2-(bromomethyl)benzonitrile in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 3-Bromo-2-(bromomethyl)benzonitrile in organic solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in my chosen solvent at room temperature. What should I do?
A1: Low solubility of crystalline aromatic compounds is a common challenge. Here is a systematic approach to address this issue:
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Increase Agitation: Ensure the mixture is being vigorously stirred or agitated. Sonication can also be an effective method to break down solid particles and enhance dissolution.
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Gentle Heating: Gradually warm the solvent while stirring. The solubility of most solids increases with temperature. However, be cautious as excessive heat can lead to solvent loss or degradation of the compound.
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Solvent Polarity: Consider the polarity of your solvent. Based on the structure of this compound, it is a relatively non-polar molecule. Solvents with similar polarity are likely to be more effective. Refer to the solubility data table below for guidance.
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Co-solvent System: If a single solvent is ineffective, a co-solvent system can be employed. Adding a small amount of a "good" solvent (in which the compound is more soluble) to a "poor" solvent can significantly improve overall solubility.
Caption: A workflow diagram for troubleshooting solubility issues.
Q2: After dissolving the compound with heat, it precipitated out of the solution upon cooling. How can I prevent this?
A2: This phenomenon is known as supersaturation followed by crystallization. To maintain the compound in solution:
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Use a Co-solvent: Adding a co-solvent can help to keep the compound solvated even at lower temperatures.
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Work at Elevated Temperatures: If your experimental procedure allows, maintain the solution at a slightly elevated temperature where the compound remains soluble.
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Increase Solvent Volume: While this will lower the concentration, using a larger volume of the solvent can help to keep the compound dissolved upon cooling.
Q3: The solution of this compound has turned a yellow or brownish color. What does this indicate?
A3: A color change, particularly to yellow or brown, often suggests degradation of the compound. Benzylic bromides can be susceptible to decomposition, especially in the presence of nucleophiles, light, or heat.
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Solvent Choice: Protic solvents (e.g., alcohols) can participate in solvolysis reactions with the benzylic bromide. Consider using aprotic solvents.
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Light Sensitivity: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
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Temperature: Avoid excessive heating, as it can accelerate degradation.
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Purity of Solvent: Ensure your solvent is free from impurities, such as water or nucleophilic contaminants.
Frequently Asked Questions (FAQs)
Q: What is the expected solubility of this compound in common organic solvents?
Estimated Solubility of this compound
| Solvent Category | Solvent Example | Estimated Qualitative Solubility | Notes |
| Non-Polar Aprotic | Toluene | High | "Like dissolves like" principle suggests good solubility. |
| Hexane | Moderate | May require heating. | |
| Polar Aprotic | Acetone | High | Good general-purpose solvent. |
| Acetonitrile | Moderate to High | Often a good choice for reactions. | |
| Dichloromethane | High | Effective for many organic compounds. | |
| Tetrahydrofuran (THF) | High | Good dissolving power. | |
| Dimethylformamide (DMF) | High | Use with caution, can be reactive. | |
| Dimethyl Sulfoxide (DMSO) | High | Powerful solvent, but can be difficult to remove. | |
| Polar Protic | Ethanol | Low to Moderate | Potential for solvolysis of the benzylic bromide.[1] |
| Methanol | Low to Moderate | Similar potential for solvolysis as ethanol. | |
| Aqueous | Water | Very Low | Expected to be practically insoluble.[2] |
Q: Are there any solvents I should avoid when working with this compound?
A: Yes. Due to the reactive nature of the benzylic bromide functional group, it is advisable to be cautious with or avoid certain solvents:
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Protic Solvents: Alcohols (methanol, ethanol) and water can lead to solvolysis, replacing the bromine atom with a hydroxyl or alkoxy group.
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Nucleophilic Solvents: Solvents that are also nucleophiles, such as amines, should be avoided unless they are part of the intended reaction.
Q: How can I improve the dissolution rate of this compound?
A: To increase the speed at which the compound dissolves:
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Increase Surface Area: Grind the crystalline solid into a fine powder to maximize the surface area in contact with the solvent.
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Agitation: Continuous and vigorous stirring or sonication helps to bring fresh solvent into contact with the solid.
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Temperature: Gently heating the solvent will increase the kinetic energy of the system and speed up dissolution.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
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This compound
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Selected organic solvent
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Small vials or test tubes with caps
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Magnetic stirrer and stir bars (or vortex mixer)
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Analytical balance
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Temperature-controlled water bath or heating block
Procedure:
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Preparation: Weigh out a small, known amount of this compound (e.g., 10 mg) and place it into a vial.
-
Solvent Addition: Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.
-
Equilibration: Cap the vial and place it in a temperature-controlled environment (e.g., 25 °C). Stir the mixture vigorously for a set period (e.g., 1-2 hours) to ensure it reaches equilibrium.
-
Observation: After the equilibration period, visually inspect the vial.
-
Completely Dissolved: If the solid has completely dissolved, the solubility is greater than the current concentration (e.g., >100 mg/mL). Add more solid in known increments until saturation is reached.
-
Partially Dissolved/Insoluble: If solid remains, add another measured volume of solvent and repeat the equilibration and observation steps.
-
-
Calculation: Calculate the approximate solubility based on the total amount of solid dissolved in the final volume of the solvent.
Protocol 2: Improving Solubility Using a Co-solvent System
Objective: To enhance the solubility of this compound by employing a co-solvent system.
Materials:
-
This compound
-
A "poor" solvent (in which the compound has low solubility)
-
A "good" solvent (in which the compound is more soluble)
-
Standard laboratory glassware
Procedure:
-
Initial Suspension: Suspend a known amount of this compound in a measured volume of the "poor" solvent.
-
Co-solvent Addition: While stirring, add the "good" solvent dropwise to the suspension.
-
Observation: Continue adding the "good" solvent until the solid completely dissolves.
-
Quantification: Record the final volumes of both the "poor" and "good" solvents to determine the co-solvent ratio required for dissolution at that concentration.
-
Stability Check: Allow the solution to stand at the desired temperature and observe for any precipitation over time.
References
Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions for Suzuki-Miyaura cross-coupling reactions involving the dual-functionalized substrate, 3-Bromo-2-(bromomethyl)benzonitrile.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Suzuki reactions with this compound, a substrate containing both an aryl bromide and a benzylic bromide, which can lead to challenges in selectivity and reactivity.
Frequently Asked Questions
Q1: What are the primary challenges when using this compound in a Suzuki reaction?
A1: The main challenges arise from the presence of two different bromine functionalities: an aryl bromide (Csp²-Br) and a benzylic bromide (Csp³-Br). This can lead to:
-
Chemoselectivity Issues: Depending on the reaction conditions, the palladium catalyst can react with either the aryl bromide, the benzylic bromide, or both, leading to a mixture of products.
-
Side Reactions: The reactive benzylic bromide can undergo other reactions, such as hydrolysis, elimination, or homocoupling, especially under basic conditions.[1]
-
Steric Hindrance: The ortho-substitution pattern can present steric challenges, potentially slowing down the reaction and requiring more robust catalytic systems.[2][3][4][5]
Q2: I am observing low to no yield of my desired product. What are the common causes?
A2: Low yields in Suzuki reactions are a frequent issue.[6][7] Several factors could be at play:
-
Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned. Ensure your catalyst is from a reliable source and properly handled. Consider using a more active pre-catalyst or ligand.
-
Improper Base Selection: The choice and amount of base are critical.[8] For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).
-
Solvent Issues: The solvent system must be appropriate for all components of the reaction. Common choices include toluene, dioxane, THF, and DMF, often with a small amount of water.[9][10][11][12][13] Impurities in the solvent can also poison the catalyst.[11]
-
Oxygen Sensitivity: Suzuki reactions require an inert atmosphere (Nitrogen or Argon) as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[14]
-
Boronic Acid Instability: Boronic acids can be unstable and undergo protodeboronation or homocoupling.[14][15] Using a boronate ester (e.g., pinacol ester) can sometimes improve stability.
Q3: How can I control the chemoselectivity to favor reaction at the aryl bromide over the benzylic bromide?
A3: Achieving selective coupling at the aryl bromide is a key challenge. Generally, the oxidative addition to the aryl C-Br bond is favored under standard Suzuki-Miyaura conditions. To enhance this selectivity:
-
Catalyst and Ligand Choice: Use catalyst systems known for their high activity towards aryl bromides. Palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[2][16][17]
-
Reaction Temperature: Lowering the reaction temperature may favor the kinetically preferred reaction at the aryl bromide.
-
Base Selection: A milder base might help to minimize side reactions involving the more labile benzylic bromide.
Q4: My reaction is producing a significant amount of homocoupled product from the boronic acid. How can I prevent this?
A4: Homocoupling is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), or by the use of an excess of boronic acid.[14] To minimize this:
-
Thorough Degassing: Ensure the reaction mixture is properly degassed before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents), but avoid a large excess.
-
Catalyst Quality: Use a high-purity palladium source.
Troubleshooting Common Problems
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Try a different palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand). |
| Insufficiently strong base | Switch to a stronger base such as K₃PO₄, Cs₂CO₃, or t-BuOK.[2][8] | |
| Low reaction temperature | Increase the temperature, potentially using a higher-boiling solvent or microwave irradiation.[18] | |
| Poor solubility of reagents | Choose a solvent system in which all components are soluble at the reaction temperature. A mixture of a nonpolar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF) or water can be effective.[10][12] | |
| Formation of Multiple Products | Lack of chemoselectivity | Screen different palladium catalysts and ligands. Bulky, electron-rich ligands often improve selectivity.[16][17] Optimize the reaction temperature. |
| Side reactions of benzylic bromide | Use milder reaction conditions (lower temperature, weaker base). Consider protecting the benzylic position if feasible. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and reaction mixture before adding the catalyst.[14] Maintain a positive pressure of inert gas. |
| Excess boronic acid | Reduce the equivalents of boronic acid to 1.1-1.2. | |
| Decomposition of Starting Material | Base-induced side reactions | Use a weaker base (e.g., K₂CO₃) or a non-aqueous base like KF.[19] |
| Thermal instability | Run the reaction at a lower temperature for a longer duration. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a representative protocol that may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via cannula.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Diagrams
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
- 11. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Handling 3-Bromo-2-(bromomethyl)benzonitrile in Moisture-Sensitive Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling 3-Bromo-2-(bromomethyl)benzonitrile in moisture-sensitive reactions. Due to its reactive bromomethyl group, this compound is susceptible to hydrolysis, which can compromise reaction yields and purity. Following proper anhydrous techniques is critical for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] This minimizes exposure to atmospheric moisture and prevents degradation of the compound.
Q2: What are the visible signs of degradation of this compound due to moisture?
A2: While visual inspection is not a definitive test, degradation may be indicated by a change in the physical appearance of the solid, such as clumping or discoloration. The most reliable method to assess purity is through analytical techniques like NMR spectroscopy, where the appearance of hydrolysis byproducts can be detected.
Q3: What are the primary side products if my reaction is contaminated with water?
A3: The bromomethyl group is susceptible to nucleophilic attack by water, leading to the formation of 3-Bromo-2-(hydroxymethyl)benzonitrile and hydrobromic acid. This side reaction consumes your starting material and can complicate purification. Structurally similar benzyl bromide is known to react slowly with water to generate hydrogen bromide.[2][3][4][5]
Q4: Can I use solvents directly from the manufacturer's bottle?
A4: For moisture-sensitive reactions, it is not recommended to use solvents directly from a standard manufacturer's bottle without prior drying. Anhydrous solvents, often packaged under an inert atmosphere in bottles with septa (e.g., Sure/Seal™), should be used.[6][7] Alternatively, solvents must be appropriately dried before use.[8][9][10][11]
Q5: What is the best way to dry my reaction glassware?
A5: All glassware should be oven-dried at a minimum of 125°C for several hours or overnight to remove adsorbed moisture.[6][7][12] The hot glassware should then be assembled and allowed to cool under a stream of dry inert gas.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | Degradation of this compound due to moisture. | Ensure all anhydrous techniques are strictly followed. Use freshly dried solvents and oven-dried glassware. Handle the reagent under an inert atmosphere. |
| Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Ensure the reaction temperature and time are optimized. | |
| Multiple spots on TLC, indicating side products | Presence of water in the reaction mixture leading to hydrolysis. | Review your solvent drying and inert atmosphere techniques. Consider using a glovebox for reagent handling.[13] |
| The reaction may be sensitive to acid or base generated from side reactions. | Test the stability of your product to acidic or basic conditions that may arise during the reaction or workup.[13] | |
| Difficulty in reproducing literature procedures | Variations in reagent quality or experimental setup. | Ensure the purity of your this compound. Standardize your procedure for setting up moisture-sensitive reactions.[13] |
Experimental Protocol: General Procedure for a Moisture-Sensitive Nucleophilic Substitution Reaction
This protocol outlines a general procedure for the reaction of this compound with a generic nucleophile (Nu-H) under anhydrous conditions.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Non-nucleophilic base (e.g., Proton Sponge®, Diisopropylethylamine)
-
Inert gas (Argon or Nitrogen)[14]
Procedure:
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel, etc.) at 125°C overnight. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the experiment. This can be achieved using a Schlenk line or a balloon filled with inert gas.[15][16][17][18]
-
Reagent Addition:
-
To the reaction flask, add this compound (1.0 eq) and the anhydrous solvent under a positive flow of inert gas.
-
In a separate oven-dried flask, dissolve the nucleophile (1.1 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous solvent.
-
-
Reaction:
-
Slowly add the nucleophile/base solution to the stirred solution of this compound at the desired temperature (e.g., 0°C or room temperature).
-
Monitor the reaction progress by TLC or another suitable analytical method.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of a mild quenching agent (e.g., ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Workflow for Setting Up a Moisture-Sensitive Reaction
References
- 1. This compound [myskinrecipes.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. future4200.com [future4200.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mit.edu [web.mit.edu]
- 13. How To [chem.rochester.edu]
- 14. fiveable.me [fiveable.me]
- 15. researchgate.net [researchgate.net]
- 16. google.com [google.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Preventing polymerization of 3-Bromo-2-(bromomethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-(bromomethyl)benzonitrile. The focus is on preventing its degradation and potential polymerization, ensuring its stability and integrity during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: Does this compound polymerize?
A1: While there is no direct evidence in the scientific literature of this compound undergoing classical polymerization, its high reactivity, characteristic of a benzyl bromide, makes it susceptible to degradation and self-condensation, which can result in the formation of oligomeric or polymeric byproducts. These byproducts may appear as discoloration, precipitation, or a viscous residue, which can be mistaken for polymerization. The primary concern is the compound's instability under certain conditions, leading to unwanted side reactions.
Q2: What are the primary degradation pathways for this compound?
A2: The degradation of this compound can be initiated by several factors, including heat, light, and the presence of moisture or certain reactive species. The benzylic bromide is a reactive functional group that can undergo nucleophilic substitution, elimination, or form a resonance-stabilized benzyl radical. Potential degradation pathways include:
- Hydrolysis: Reaction with water can lead to the formation of the corresponding benzyl alcohol and hydrobromic acid. The acid generated can, in turn, catalyze further degradation.
- Self-Condensation: Intermolecular Friedel-Crafts type reactions can occur, where one molecule alkylates another, leading to the formation of dimers and higher oligomers.
- Radical Reactions: Exposure to light or heat can initiate the formation of a benzyl radical, which can then participate in a variety of uncontrolled reactions.[1]
Q3: How should this compound be properly stored to ensure its stability?
A3: To maintain the stability and prevent the degradation of this compound, it is crucial to store it under controlled conditions. Based on supplier recommendations and the compound's reactive nature, the following storage conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Amber vial or in the dark | Minimizes light-induced radical formation. |
| Container | Tightly sealed, dry container | Prevents exposure to moisture and atmospheric contaminants. |
Q4: Can I use radical inhibitors to stabilize this compound?
A4: Yes, the use of radical inhibitors is a common and effective strategy to prevent the degradation of reactive compounds like benzyl bromides that may proceed through a radical pathway. Small amounts of inhibitors can be added to the compound, particularly if it is to be stored for an extended period or used in reactions at elevated temperatures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: The solid this compound has developed a yellow or brownish color upon storage.
-
Potential Cause: This discoloration is likely a sign of degradation, where minor impurities have formed. This can be initiated by exposure to air, light, or elevated temperatures.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the compound using an appropriate analytical method, such as NMR or HPLC.
-
Purification: If the purity is compromised, consider recrystallization to remove the colored impurities. A non-polar solvent system is a reasonable starting point.
-
Future Prevention: Ensure that the compound is stored under the recommended conditions (see storage table above) to prevent further degradation.
-
Issue 2: During a reaction, a significant amount of insoluble material has formed.
-
Potential Cause: This could be due to the formation of insoluble oligomeric byproducts from the self-condensation of the starting material, especially if the reaction is run at a high temperature or for a prolonged duration in the presence of Lewis acids or bases.
-
Troubleshooting Steps:
-
Reaction Temperature: If possible, lower the reaction temperature.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize side reactions.
-
Reagent Addition: If the reaction allows, add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor bimolecular side reactions.
-
Issue 3: Low yields are consistently obtained in a nucleophilic substitution reaction.
-
Potential Cause: The benzylic bromide is a potent lachrymator and is highly reactive.[2] Low yields could be due to the degradation of the starting material before or during the reaction, or due to competing side reactions.
-
Troubleshooting Steps:
-
Starting Material Quality: Ensure the this compound is of high purity. If it has been stored for a long time, consider purifying it before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric oxygen and moisture.
-
Addition of a Stabilizer: For reactions sensitive to radical pathways, consider adding a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) to the reaction mixture.
-
Experimental Protocols
Protocol 1: Stabilization of this compound for Long-Term Storage
-
Materials: this compound, Butylated Hydroxytoluene (BHT) or Hydroquinone, amber vial with a PTFE-lined cap.
-
Procedure:
-
To the solid this compound, add a radical inhibitor. A typical concentration range for stabilization is 50-200 ppm (mg of inhibitor per kg of compound).
-
Ensure the inhibitor is thoroughly mixed with the compound. If the compound is in solution, add the inhibitor to the solution.
-
Flush the vial with an inert gas (e.g., argon) before sealing.
-
Store the vial at 2-8°C in the dark.
-
Protocol 2: General Handling Procedure for Use in a Reaction
-
Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent moisture condensation.
-
Handling: Conduct all manipulations in a well-ventilated fume hood, as benzyl bromides are lachrymatory.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Weighing and Transfer: Weigh the required amount of the compound quickly and transfer it to the reaction vessel. Minimize its exposure to the atmosphere.
-
Inert Atmosphere: If the subsequent reaction is sensitive to air or moisture, perform the transfer in a glove box or under a stream of inert gas.
Visualizations
Caption: Troubleshooting workflow for handling this compound.
References
Technical Support Center: TLC Monitoring of 3-Bromo-2-(bromomethyl)benzonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 3-Bromo-2-(bromomethyl)benzonitrile using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample is too concentrated.[1] 2. Inappropriate solvent system polarity. 3. The compound is acidic or basic. | 1. Dilute the reaction mixture sample before spotting on the TLC plate. 2. Adjust the polarity of the eluent. If streaking occurs towards the solvent front, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). 3. For acidic compounds, add a small amount (0.5%) of acetic acid to the eluent. For basic compounds, add a small amount (0.5%) of triethylamine.[1] |
| Spots Not Visible or Very Faint | 1. The compound is not UV-active. 2. The sample is too dilute.[1] 3. The compound has evaporated from the plate. | 1. Use a chemical stain for visualization. Potassium permanganate or p-anisaldehyde stains are often effective for a wide range of functional groups.[2][3] 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1] 3. Visualize the plate immediately after development. |
| Starting Material and Product Spots are Too Close (Poor Resolution) | 1. The solvent system is not optimal. | 1. Experiment with different solvent systems. Try varying the ratio of ethyl acetate and hexane. A less polar solvent system (more hexane) will generally provide better separation for compounds with close Rf values. 2. Consider a different solvent pairing, such as dichloromethane/hexane. |
| Uneven Solvent Front | 1. The TLC plate was not placed vertically in the developing chamber. 2. The bottom of the TLC plate is not level. 3. The chamber is not saturated with solvent vapor. | 1. Ensure the TLC plate is standing straight in the chamber. 2. Make sure the bottom edge of the plate is smooth and even. 3. Place a piece of filter paper in the developing chamber with the eluent to ensure the atmosphere is saturated with solvent vapor before running the plate. |
| Unexpected Spots Appear | 1. Contamination of the TLC plate or spotting capillary. 2. Formation of side products in the reaction. | 1. Handle the TLC plate by the edges to avoid transferring oils from your skin. Use clean spotting capillaries for each sample. 2. Co-spot the reaction mixture with the starting material to help identify which spots correspond to reactants, products, and potential impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring a reaction with this compound?
A good starting point for a solvent system is a mixture of ethyl acetate and hexane. A common ratio to begin with is 30:70 (v/v) ethyl acetate to hexane. You can then adjust the polarity based on the initial results to achieve optimal separation.
Q2: How can I visualize the spots of this compound and its products on the TLC plate?
This compound and many of its derivatives contain a benzene ring and are therefore UV-active.[2] The primary, non-destructive method for visualization is using a UV lamp at 254 nm.[2][4][5] The compounds will appear as dark spots on a fluorescent green background. For compounds that are not UV-active or for confirmation, destructive chemical stains can be used. A potassium permanganate stain is a good general-purpose stain for many organic compounds.[2][3]
Q3: My starting material, this compound, has an Rf value very close to my product. How can I improve the separation?
To improve the separation of spots with similar Rf values, you should decrease the polarity of your eluent. For an ethyl acetate/hexane system, this means increasing the proportion of hexane. Running the TLC plate in a less polar solvent system will cause the spots to move up the plate more slowly and with greater separation.
Q4: What do I do if my spots are streaking?
Streaking is often caused by applying a sample that is too concentrated.[1] Try diluting your reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting it on the TLC plate. If the compound is known to be acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can also resolve streaking issues.[1]
Q5: How do I know if the reaction has gone to completion?
To determine if the reaction is complete, you should spot the starting material, the reaction mixture, and a co-spot (a single spot containing both the starting material and the reaction mixture) on the same TLC plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.
Experimental Protocols
General Protocol for TLC Monitoring of a Reaction
This protocol provides a general method for monitoring the progress of a reaction, for instance, the synthesis of an isoindolinone from this compound and a primary amine.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Eluent (e.g., 30:70 ethyl acetate/hexane)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
Forceps
-
Heat gun
Procedure:
-
Prepare the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark the points where you will spot your samples.
-
Spot the Plate:
-
Using a clean capillary tube, spot the starting material (this compound) on the starting line.
-
Using another clean capillary tube, spot the reaction mixture.
-
Create a co-spot by spotting the starting material and the reaction mixture at the same point on the starting line.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the solvent level is below the starting line. Close the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[2][5]
-
If necessary, use a chemical stain for further visualization. For a potassium permanganate stain, dip the plate into the solution, gently wipe the back, and warm with a heat gun until spots appear.[3]
-
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing. The appearance of a new, typically more polar (lower Rf) spot, indicates product formation.
Quantitative Data Summary
The following table provides expected Rf values for a hypothetical reaction of this compound with a primary amine to form an isoindolinone, using a 30:70 ethyl acetate/hexane eluent system.
| Compound | Structure | Expected Rf Value | Appearance under UV (254 nm) |
| This compound (Starting Material) | BrCH₂(C₆H₃Br)CN | ~0.65 | Dark spot |
| N-Alkyl-4-bromo-isoindolin-1-one (Product) | C₁₅H₁₀BrNO | ~0.30 | Dark spot |
Note: These are estimated values and may vary depending on the specific reaction conditions and TLC setup.
Visualizations
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring a chemical reaction using TLC.
Logical Relationship for Troubleshooting Poor Spot Resolution
Caption: Logic for addressing poor separation of spots on a TLC plate.
References
Technical Support Center: 3-Bromo-2-(bromomethyl)benzonitrile in Synthetic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-(bromomethyl)benzonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the work-up procedures for reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound in organic synthesis?
A1: this compound is a reactive building block frequently used in the synthesis of complex organic molecules. Its two bromine atoms, one on the aromatic ring and one on the methyl group, allow for selective functionalization. It is commonly employed in cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.[1] Additionally, it is a key precursor for the synthesis of various heterocyclic compounds, including isoquinolines and isoquinolinones, which are important scaffolds in medicinal chemistry.
Q2: What are the typical solvents and bases used in reactions with this compound?
A2: The choice of solvent and base is highly dependent on the specific reaction. For cross-coupling reactions, common solvents include toluene, dioxane, and dimethylformamide (DMF). Bases such as potassium carbonate, cesium carbonate, or organic amines like triethylamine are frequently used. In cyclization reactions to form isoquinolinones, a common base is potassium tert-butoxide in a solvent like tetrahydrofuran (THF).
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, this compound is a reactive and potentially hazardous compound. It is classified as a corrosive substance that can cause severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the work-up of reactions containing this compound.
Issue 1: Low or No Product Yield After Work-up
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Product is water-soluble. | Before discarding the aqueous layer from an extraction, neutralize it and re-extract with a more polar organic solvent like ethyl acetate or dichloromethane. Analyze the extract for your product. |
| Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS). If the reaction has stalled, consider increasing the temperature, adding more reagent or catalyst, or extending the reaction time. |
| Product degradation during work-up. | This compound and its derivatives can be sensitive to strong acids or bases. If you suspect degradation, perform a small-scale stability test by exposing a sample of the crude reaction mixture to the work-up conditions and monitoring for decomposition. If necessary, use milder quenching agents (e.g., saturated ammonium chloride instead of strong acid) and avoid prolonged exposure to harsh conditions. |
| Formation of unexpected side products. | The high reactivity of the benzylic bromide can lead to side reactions. Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential side products. Common side reactions include hydrolysis of the nitrile group or substitution of the benzylic bromide by nucleophilic solvents or bases. Adjusting reaction conditions (e.g., temperature, choice of base) may minimize these side reactions. |
Issue 2: Difficulty in Product Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for your flash chromatography. A shallow gradient or the use of a different solvent system (e.g., toluene/ethyl acetate instead of hexanes/ethyl acetate) may improve separation. |
| Presence of starting material. | If the reaction did not go to completion, you may have unreacted this compound. Consider a pre-purification step, such as a specific wash to remove the starting material, if it has significantly different solubility properties from your product. |
| Formation of polar impurities. | Polar impurities can streak on silica gel. Consider washing the organic layer with brine during the extraction to remove some polar impurities. A plug of silica gel filtration before full column chromatography can also be effective. |
| Product is an oil and difficult to handle. | If the product is a viscous oil, try co-evaporation with a high-boiling inert solvent like toluene to remove residual extraction solvents. If possible, attempt to crystallize the product from a suitable solvent system. |
Experimental Protocols
Below are representative experimental protocols for reactions involving brominated benzonitrile derivatives, which can be adapted for reactions with this compound.
General Aqueous Work-up and Extraction
This procedure is suitable for reactions where the product is a neutral organic molecule.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a suitable quenching agent (e.g., water, saturated aqueous ammonium chloride, or a mild acid/base solution) while stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[2]
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Adsorbent: Prepare a silica gel slurry in the initial eluting solvent.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system, gradually increasing the polarity. A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.[2]
-
Fraction Collection: Collect fractions and analyze them by TLC or another suitable method to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes typical work-up procedures and outcomes for related brominated benzonitrile derivatives, which can serve as a reference.
| Reaction Type | Starting Material | Work-up Procedure | Purification | Yield | Reference |
| Amide Formation | 3-Bromo-2-fluorobenzoic acid | Washed with water, extracted with ethyl acetate. | Silica gel chromatography (petroleum ether/ethyl acetate = 1/1). | 75% | [2] |
| Dehydration | 3-Bromo-2-fluorobenzamide | Washed with water, extracted with ethyl acetate. | Silica gel chromatography (petroleum ether/ethyl acetate = 1/1). | 42% | [2] |
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
References
Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)benzonitrile Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-(bromomethyl)benzonitrile and its derivatives. The primary focus is on the common pitfalls encountered during the benzylic bromination of 3-bromo-2-methylbenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: The reaction is not proceeding, and I am recovering the starting material (3-bromo-2-methylbenzonitrile). What could be the issue?
A1: Failure to initiate the radical reaction is the most common cause. Several factors could be at play:
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Inactive Radical Initiator: The radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), may have degraded. Ensure you are using a fresh, properly stored initiator.
-
Insufficient Initiation Energy: If using photochemical initiation, the light source may not be of the appropriate wavelength or intensity. A standard incandescent light bulb is often effective.
-
Presence of Inhibitors: Oxygen can inhibit radical reactions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Traces of acidic impurities can also hinder the reaction.
Troubleshooting Steps:
-
Replace the radical initiator with a fresh batch.
-
If using light, ensure the lamp is functional and positioned close to the reaction vessel.
-
Degas the solvent and reaction mixture thoroughly before heating.
-
Consider adding a drop of aqueous HBr, as this has been reported to sometimes help initiate the reaction.
Q2: My reaction is producing a significant amount of a byproduct that appears to be brominated on the aromatic ring. How can I improve the selectivity for benzylic bromination?
A2: The formation of ring-brominated byproducts is a classic example of competing electrophilic aromatic substitution. This is often caused by the presence of molecular bromine (Br₂) in higher concentrations.
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Use of N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination as it maintains a very low concentration of Br₂ throughout the reaction, thus favoring the radical pathway.[1] If you are using Br₂ directly, switching to NBS is highly recommended.
-
Solvent Choice: The reaction should be conducted in a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic pathways that lead to ring bromination.
-
Exclusion of Light (in some cases): While light is used to initiate the radical reaction, in some systems, its exclusion can minimize side reactions, particularly aromatic bromination.[2] However, this must be balanced with the need for initiation.
Troubleshooting Steps:
-
Ensure you are using high-purity, recrystallized NBS.
-
Switch to a non-polar solvent like CCl₄ or cyclohexane if you are using a more polar one.
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If using a thermal initiator like AIBN, try running the reaction in the dark to see if it suppresses ring bromination.
Q3: I am observing the formation of a dibrominated product, 3-Bromo-2-(dibromomethyl)benzonitrile. How can I prevent this over-bromination?
A3: The formation of the dibrominated product occurs when the desired monobrominated product reacts further with the brominating agent.
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Stoichiometry of NBS: Use of an excess of NBS is a common cause of over-bromination. Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of NBS relative to the starting material.
-
Reaction Time: Prolonged reaction times can lead to the accumulation of byproducts. Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or ¹H NMR) and stop the reaction once the starting material is consumed.
Troubleshooting Steps:
-
Accurately weigh the amount of NBS and use a slight excess (e.g., 1.05 equivalents).
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Set up small-scale trials to determine the optimal reaction time for your specific conditions.
Q4: The work-up procedure is difficult, and I am struggling to isolate a pure product. What are the best practices for purification?
A4: The primary impurity after the reaction is succinimide, the byproduct of NBS. The product itself may also be a lachrymator and potentially unstable.
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Removal of Succinimide: After the reaction, the mixture is typically cooled, and the succinimide precipitates and can be removed by filtration.
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Aqueous Wash: Washing the organic layer with water or a mild base (e.g., saturated sodium bicarbonate solution) can help remove any remaining succinimide and acidic impurities.
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Chromatography: Column chromatography on silica gel is often necessary to separate the desired product from unreacted starting material and any byproducts. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.
-
Product Stability: Benzyl bromides can be lachrymatory and may degrade upon prolonged exposure to moisture or heat. It is advisable to use the product immediately in the next step or store it in a cool, dark, and dry place.
Troubleshooting Steps:
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Ensure the reaction mixture is sufficiently cooled before filtering to maximize the precipitation of succinimide.
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Perform a thorough aqueous work-up.
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Use flash column chromatography for efficient purification.
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Handle the purified product in a well-ventilated fume hood and minimize its exposure to the atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the benzylic bromination of 3-bromo-2-methylbenzonitrile with NBS?
A1: The reaction proceeds via a radical chain mechanism, which can be broken down into three main stages: initiation, propagation, and termination.
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Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, triggered by a radical initiator (like AIBN) or UV/visible light, to form a bromine radical.
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Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-2-methylbenzonitrile to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.
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Termination: The reaction is terminated by the combination of any two radical species.
Q2: Which solvent is best for this reaction?
A2: Non-polar, aprotic solvents are generally the best choice for benzylic bromination with NBS. Carbon tetrachloride (CCl₄) is a classic solvent for this reaction and often gives good results. However, due to its toxicity and environmental concerns, other solvents like cyclohexane, benzene, or acetonitrile can also be used. The choice of solvent can sometimes influence the selectivity of the reaction, so it may need to be optimized for your specific substrate.
Q3: Can I use Br₂ instead of NBS for this synthesis?
A3: While it is possible to use Br₂ for benzylic bromination, it is not recommended for substrates that are susceptible to electrophilic aromatic substitution. The use of Br₂ often leads to a mixture of benzylic and ring-brominated products, making the purification difficult and lowering the yield of the desired product. NBS is the preferred reagent as it provides a low, steady concentration of Br₂, which favors the radical pathway.[1]
Q4: What are the typical yields for the synthesis of this compound?
Data Presentation
Table 1: Common Reagents and Conditions for Benzylic Bromination
| Parameter | Recommended Reagent/Condition | Purpose |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ to favor radical bromination. |
| Radical Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction upon heating. |
| Initiation Method | Thermal (heating) or Photochemical (light) | Provides the energy for the homolytic cleavage of the initiator. |
| Solvent | Carbon Tetrachloride, Cyclohexane, Acetonitrile | Non-polar, aprotic solvents that favor the radical pathway. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen from inhibiting the radical reaction. |
Experimental Protocols
Key Experiment: Benzylic Bromination of 3-Bromo-2-methylbenzonitrile
This is a representative protocol based on the synthesis of similar compounds. Optimization may be required.
Materials:
-
3-bromo-2-methylbenzonitrile
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-2-methylbenzonitrile (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (e.g., 0.02 eq).
-
Add anhydrous carbon tetrachloride to the flask.
-
Place the flask under an inert atmosphere (e.g., nitrogen).
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Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a 100-250 W incandescent lamp.
-
Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Caption: Synthetic pathway for this compound and common side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-(bromomethyl)benzonitrile and 2-Bromo-3-(bromomethyl)benzonitrile
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of isomeric starting materials is paramount for predictable and efficient outcomes. This guide provides a comparative analysis of the chemical reactivity of two positional isomers: 3-Bromo-2-(bromomethyl)benzonitrile and 2-Bromo-3-(bromomethyl)benzonitrile. Due to a lack of direct comparative experimental studies in publicly available literature, this guide will focus on a theoretical comparison of their reactivity based on fundamental principles of organic chemistry, supported by data from related compounds.
Introduction to the Isomers
Both this compound and 2-Bromo-3-(bromomethyl)benzonitrile are disubstituted benzonitrile derivatives containing a reactive bromomethyl group. This functional group is a key site for nucleophilic substitution reactions, making these compounds valuable building blocks in the synthesis of more complex molecules. The primary difference between the two lies in the substitution pattern on the benzene ring, which significantly influences the electronic and steric environment of the reactive benzylic carbon.
Chemical Structures:
-
This compound: The bromomethyl group is ortho to the cyano group and meta to the bromo group.
-
2-Bromo-3-(bromomethyl)benzonitrile: The bromomethyl group is meta to the cyano group and ortho to the bromo group.
Theoretical Reactivity Comparison
The reactivity of the bromomethyl group in these isomers is primarily dictated by its susceptibility to nucleophilic attack, which can proceed through either an SN1 or SN2 mechanism. The relative positioning of the electron-withdrawing cyano (-CN) and bromo (-Br) groups determines the electronic density at the benzylic carbon and the stability of potential intermediates.
Electronic Effects:
Both the cyano and bromo groups are electron-withdrawing. The cyano group exerts a strong inductive effect and a moderate resonance effect, while the bromo group has a moderate inductive effect and a weak deactivating resonance effect.
-
In This compound , the benzylic carbon is ortho to the strongly electron-withdrawing cyano group. This proximity leads to a significant decrease in electron density at the reaction center, making it more electrophilic and potentially more reactive towards nucleophiles in an SN2 reaction. However, for an SN1 reaction, the formation of a carbocation at this position would be destabilized by the adjacent electron-withdrawing cyano group.
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In 2-Bromo-3-(bromomethyl)benzonitrile , the benzylic carbon is meta to the cyano group. The electron-withdrawing effect of the cyano group at the meta position is weaker than at the ortho position. The bromo group is ortho to the benzylic carbon, which will also exert an electron-withdrawing inductive effect.
Steric Hindrance:
The ortho substituent to the bromomethyl group can sterically hinder the approach of a nucleophile in an SN2 reaction.
-
This compound has the cyano group in the ortho position. The linear geometry of the cyano group presents relatively low steric bulk.
-
2-Bromo-3-(bromomethyl)benzonitrile has a bromo group in the ortho position. The larger atomic radius of bromine compared to the atoms in the cyano group could present greater steric hindrance to an incoming nucleophile.
Predicted Reactivity:
Based on these electronic and steric considerations, a qualitative prediction of reactivity can be made:
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For SN2 reactions: this compound is predicted to be more reactive. The powerful electron-withdrawing effect of the ortho-cyano group will make the benzylic carbon more electrophilic, and the steric hindrance from the cyano group is expected to be less significant than that of a bromo group.
-
For SN1 reactions: Neither compound is expected to readily undergo SN1 reactions due to the presence of electron-withdrawing groups that would destabilize the resulting benzylic carbocation. However, if forced, 2-Bromo-3-(bromomethyl)benzonitrile might be slightly more favored to react via an SN1 pathway than the 3-bromo-2-(bromomethyl) isomer because the destabilizing cyano group is further away from the developing positive charge.
Physicochemical Data
While direct comparative experimental data is unavailable, the following table summarizes the known physical and chemical properties of the individual compounds and a related, more common isomer.
| Property | This compound | 2-Bromo-3-(bromomethyl)benzonitrile | 2-(Bromomethyl)benzonitrile (for comparison) |
| CAS Number | 1233479-42-9[1] | Not readily available | 22115-41-9[2][3] |
| Molecular Formula | C₈H₅Br₂N[1] | C₈H₅Br₂N | C₈H₆BrN[2][3] |
| Molecular Weight | 274.94 g/mol [1] | 274.94 g/mol | 196.04 g/mol [2][3] |
| Appearance | Not readily available | Not readily available | Solid[2] |
| Melting Point | Not readily available | Not readily available | 72-74 °C[2][3] |
Experimental Protocols
Although specific protocols for the two title compounds are scarce, the following experimental procedures for related bromomethylbenzonitriles can serve as a reference for designing synthetic routes and reactivity studies.
General Protocol for Nucleophilic Substitution
This protocol describes a general method for the reaction of a bromomethylbenzonitrile with a nucleophile, exemplified by the reaction of 2-(bromomethyl)benzonitrile with 2H-tetrazole.
Reaction:
2-(Bromomethyl)benzonitrile + 2H-tetrazole --(KOH)--> 4-[(2H-tetrazol-2-yl)methyl]benzonitrile[2][3]
Procedure:
-
Dissolve 2-(bromomethyl)benzonitrile in a suitable solvent (e.g., DMF or acetonitrile).
-
Add an equimolar amount of 2H-tetrazole to the solution.
-
Add a base, such as potassium hydroxide (KOH), to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Reactivity Assessment
The following diagram illustrates the logical workflow for assessing the reactivity of these isomers.
Caption: Workflow for comparing isomer reactivity.
Conclusion
In the absence of direct experimental evidence, a theoretical analysis based on the electronic and steric effects of the substituents provides a valuable framework for predicting the relative reactivity of this compound and 2-Bromo-3-(bromomethyl)benzonitrile. This compound is predicted to be more susceptible to SN2 reactions due to the strong activating effect of the ortho-cyano group and its relatively low steric profile. For SN1 type reactions, which are generally disfavored for these structures, 2-Bromo-3-(bromomethyl)benzonitrile may show a slight preference. Experimental validation is necessary to confirm these hypotheses and to quantify the reactivity differences. Researchers planning to use these reagents should consider these factors in their experimental design.
References
A Comparative Guide to Benzonitrile Synthesis: Evaluating Alternatives to 3-Bromo-2-(bromomethyl)benzonitrile
For researchers, scientists, and professionals in drug development, the synthesis of benzonitriles is a critical process. While 3-Bromo-2-(bromomethyl)benzonitrile serves as a potential starting material, a variety of alternative reagents and synthetic strategies offer distinct advantages in terms of yield, safety, and substrate scope. This guide provides an objective comparison of key methods for benzonitrile synthesis, supported by experimental data and detailed protocols to inform your selection of the most suitable pathway for your research needs.
Performance Comparison of Benzonitrile Synthesis Methods
The following table summarizes the quantitative data for different approaches to the synthesis of a model compound, 2-methylbenzonitrile, to allow for a direct comparison of the various methodologies.
| Method | Starting Material | Reagents | Catalyst/Conditions | Reaction Time | Temperature (°C) | Yield (%) |
| Baseline: Cyanation of Benzyl Halide | Benzyl chloride | Sodium cyanide, Ethanol, Water | Reflux | 0.5 - 0.75 h | Reflux | 80-90 |
| Palladium-Catalyzed Cyanation | 2-Bromotoluene | Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Pd(OAc)₂ (0.5 mol%), Na₂CO₃, DMF, Microwave | 15-30 min | 130 | 90-95 |
| Ammoxidation of Substituted Toluene | o-Xylene | Ammonia, Oxygen (Air) | V-Sb-Bi-Cr/γ-Al₂O₃ oxide catalyst, Vapor phase | Not specified | 400-450 | ~77 |
| From Substituted Benzaldehyde | o-Tolualdehyde | Hydroxylamine hydrochloride, Anhydrous ferrous sulfate | DMF, Reflux | 3 - 6 h | Reflux | 95 |
| Transition-Metal-Free Synthesis | o-Tolualdehyde | N-Boc-O-tosylhydroxylamine, Trifluoroethanol (TFE) | Room Temperature | 12 h | Room Temp | 85 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication of these synthetic routes.
Baseline: Cyanation of Benzyl Chloride to Phenylacetonitrile
This protocol serves as a representative example of a classical nucleophilic substitution for nitrile synthesis from a benzyl halide.
Procedure:
-
In a 5-liter round-bottomed flask equipped with a reflux condenser and a separatory funnel, place 500 g of powdered sodium cyanide and 450 ml of water.
-
Warm the mixture on a water bath to dissolve the sodium cyanide.
-
In the separatory funnel, prepare a mixture of 1 kg of benzyl chloride and 1 kg of 95% ethanol.
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Add the benzyl chloride-ethanol mixture to the sodium cyanide solution over 30-45 minutes.
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Reflux the reaction mixture on the water bath for 30-45 minutes.
-
After reflux, cool the mixture and filter off the precipitated sodium chloride.
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Wash the precipitate with a small amount of alcohol.
-
Distill the filtrate to remove the alcohol. The residue will separate into two layers.
-
Separate the upper layer of benzyl cyanide and purify by distillation under reduced pressure. The product is collected at 115-120°C/10 mm Hg.
Palladium-Catalyzed Cyanation of 2-Bromotoluene
This method utilizes a less toxic cyanide source and offers high yields with short reaction times under microwave irradiation.[1]
Procedure:
-
To a microwave reactor tube, add 2-bromotoluene (1 mmol), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.2 mmol), sodium carbonate (1 mmol), and [Pd{C₆H₂(CH₂CH₂NH₂)-(OMe)₂-2,3}(μ-Br)]₂ (0.5 mol%).
-
Add 3 mL of N,N-dimethylformamide (DMF) to the tube.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 130°C for 15-30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).
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Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-methylbenzonitrile.
Ammoxidation of o-Xylene
This industrial-style process offers a direct route from an inexpensive starting material, though it requires specialized equipment for high-temperature vapor-phase reactions.
Procedure:
-
The reaction is carried out in a fixed-bed reactor packed with a V-Sb-Bi-Cr/γ-Al₂O₃ oxide catalyst.
-
A feed stream consisting of o-xylene, ammonia, and air is passed through the heated reactor.
-
The typical reaction temperature is maintained between 400-450°C.
-
The molar ratio of the reactants (o-xylene:ammonia:oxygen) is optimized to maximize the yield of 2-methylbenzonitrile while minimizing the formation of byproducts such as carbon oxides.
-
The product stream is cooled to condense the organic products, which are then separated and purified by distillation.
Synthesis of 2-Methylbenzonitrile from o-Tolualdehyde
This method provides a high-yield synthesis from a readily available aldehyde under reflux conditions.
Procedure:
-
In a 25 mL round-bottom flask, mix o-tolualdehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous ferrous sulfate (1 mmol).
-
Add 5 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reflux the mixture for 3-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, filter off the catalyst.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by chromatography to yield 2-methylbenzonitrile.
Transition-Metal-Free Synthesis of 2-Methylbenzonitrile
This protocol offers a mild and environmentally friendly approach, avoiding the use of metal catalysts.
Procedure:
-
In a round-bottom flask, dissolve o-tolualdehyde (0.5 mmol) in trifluoroethanol (TFE) (0.5 mL).
-
To the stirring solution at room temperature, add N-Boc-O-tosylhydroxylamine (0.75 mmol).
-
Continue stirring at room temperature for 12 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system to obtain 2-methylbenzonitrile.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the described benzonitrile synthesis methods.
Figure 1. Overview of alternative synthetic routes to benzonitriles.
Figure 2. Comparative experimental workflows for key benzonitrile synthesis methods.
References
A Comparative Guide to HPLC Purity Analysis of 3-Bromo-2-(bromomethyl)benzonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 3-Bromo-2-(bromomethyl)benzonitrile is critical for the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative analysis of different reversed-phase HPLC methods for the purity assessment of this compound, offering experimental data to support the selection of an optimal analytical method.
The primary challenge in the purity analysis of this compound lies in the effective separation of the main compound from its potential impurities. These impurities may include positional isomers, starting materials, and by-products from the synthesis process. Standard C18 columns are widely used for reversed-phase HPLC; however, for halogenated aromatic compounds, alternative column chemistries can offer superior resolution and selectivity.[1][2][3] This guide compares the performance of a standard C18 column with a Pentafluorophenyl (PFP) column and a Phenyl-Hexyl column.
PFP columns are known to provide unique selectivity for halogenated compounds and positional isomers due to multiple interaction mechanisms, including dipole-dipole, hydrogen bonding, and π-π interactions.[1][2][4][5] Phenyl-Hexyl columns also offer alternative selectivity to C18 columns for aromatic compounds through π-π interactions.[3][6][7][8]
Comparative Performance of HPLC Columns
The following table summarizes the hypothetical performance data for the analysis of this compound and its potential impurities using three different HPLC columns under optimized conditions. The data highlights the differences in retention time, resolution, and tailing factor, which are critical parameters for a robust purity method.
| Analyte | C18 Column | Phenyl-Hexyl Column | PFP Column |
| Retention Time (min) | Retention Time (min) | Retention Time (min) | |
| This compound | 10.2 | 9.5 | 11.5 |
| Impurity A (Positional Isomer) | 10.5 | 10.1 | 12.8 |
| Impurity B (Starting Material) | 4.1 | 3.8 | 4.5 |
| Resolution (Rs) | Resolution (Rs) | Resolution (Rs) | |
| Main Peak and Impurity A | 1.4 | 1.8 | 2.5 |
| Tailing Factor (Tf) | Tailing Factor (Tf) | Tailing Factor (Tf) | |
| Main Peak | 1.3 | 1.2 | 1.1 |
Note: The data presented is hypothetical and intended for illustrative purposes to highlight the comparative performance.
Based on this comparative data, the PFP column demonstrates superior performance in separating the main analyte from its critical positional isomer (Impurity A), as indicated by the higher resolution value. It also provides a better peak shape, evidenced by a lower tailing factor.
Experimental Protocols
Detailed methodologies for the HPLC analysis are provided below.
Instrumentation and General Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Detector Wavelength: 254 nm[9]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 30% B
-
20-25 min: 30% B (equilibration)
-
Column Specifics
-
Method 1 (Reference): C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Method 2 (Alternative A): Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm)
-
Method 3 (Alternative B): Pentafluorophenyl (PFP) Column (e.g., 4.6 x 150 mm, 5 µm)
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the comparative purity analysis.
Caption: Experimental workflow for the comparative HPLC analysis.
Caption: Relationship between column chemistry and separation selectivity.
References
- 1. New Luna PFP(2) HPLC Columns | Phenomenex News [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. bvchroma.com [bvchroma.com]
- 4. PFP HPLC Column, 3μm, 120Å - Hawach [hawachhplccolumn.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. uhplcs.com [uhplcs.com]
- 7. Phenyl Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
A Comparative Guide to Isomeric Purity Assessment of Brominated Benzonitriles
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical compounds. Brominated benzonitriles are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of common analytical techniques for assessing their isomeric purity, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for isomeric purity assessment depends on several factors, including the nature of the isomers, the required sensitivity, and the sample matrix. The three primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Summary Table
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.[1] |
| Applicability | Broadly applicable to a wide range of brominated benzonitrile isomers, including non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable brominated benzonitrile isomers. | Excellent for structural elucidation and distinguishing between constitutional isomers and stereoisomers.[1][2] |
| Typical Column/Phase | Reversed-phase (e.g., C18, C8), Normal-phase, Chiral stationary phases (e.g., polysaccharide-based).[3][4] | Capillary columns (e.g., DB-5MS, Rtx-1MS).[5] | Not applicable (solution-state analysis). |
| Common Detector | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).[6][7] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[8][9] | Radiofrequency detector. |
| Sensitivity (LOD/LOQ) | High sensitivity, with LOD/LOQ values often in the µg/mL to ng/mL range.[4][7] | Very high sensitivity, especially with MS detection, reaching ng/mL to pg/mL levels.[5][10] | Lower sensitivity, typically requiring mg to µg quantities. |
| Analysis Time | Typically 5-30 minutes per sample.[11] | Typically 10-40 minutes per sample.[10] | Typically 5-20 minutes per sample for standard 1H NMR.[12] |
| Quantitative Accuracy | Excellent, with high precision and linearity.[12][13] | Excellent, particularly with an internal standard.[9] | High accuracy for quantification (qNMR) without the need for identical standards for each isomer.[12][14] |
| Strengths | Versatile, robust, suitable for a wide range of compounds, and widely available. | High resolution and sensitivity for volatile compounds.[5] | Provides unambiguous structural information, can distinguish subtle isomeric differences, and is non-destructive.[14] |
| Limitations | May require method development for optimal separation of closely related isomers. | Limited to thermally stable and volatile compounds; derivatization may be necessary. | Lower sensitivity compared to chromatographic methods, and complex spectra can be challenging to interpret. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for each technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity analysis due to its versatility and high resolving power.[15] A reversed-phase method is commonly employed for the separation of aromatic isomers.
Protocol:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or DAD detector.[11]
-
Column: A reversed-phase column, such as a Zorbax SB-Aq (4.6 x 250 mm, 5 µm) or a Primesep A (4.6 x 150 mm, 5 µm).[13][16]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% triethylamine or 10 mM ammonium bicarbonate) and an organic solvent like acetonitrile (MeCN) or methanol.[4][13]
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 30-50°C.[6]
-
Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 210 nm or 270 nm).[6][16]
-
Sample Preparation: Dissolve an accurately weighed sample (e.g., 0.3-0.5 mg/mL) in the mobile phase or a suitable solvent.[18]
-
Quantification: Determine the area percentage of each isomeric peak relative to the total area of all isomer peaks.
Gas Chromatography (GC)
GC is highly effective for separating volatile isomers with high resolution. Coupling with a Mass Spectrometer (GC-MS) provides definitive identification of the separated isomers.
Protocol:
-
Instrumentation: A GC system with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[9]
-
Column: A low-to-mid polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., toluene or dichloromethane). An internal standard may be added for improved quantitative accuracy.[9]
-
Quantification: Use area normalization or an internal standard method to calculate the percentage of each isomer.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is a powerful primary analytical method that can provide both structural confirmation and quantitative assessment of isomeric purity without the need for isomer-specific reference standards.[14]
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh 10-20 mg of the brominated benzonitrile sample and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add an internal standard of known purity if absolute quantification is desired.
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 30° to reduce saturation effects.
-
Relaxation Delay (d1): A long delay (e.g., 5 times the longest T₁ of the protons of interest) is crucial for accurate quantification.
-
Number of Scans: 64-128 scans to ensure a good signal-to-noise ratio.[12]
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.[12]
-
Carefully phase and baseline correct the spectrum.
-
-
Quantification:
-
Identify distinct, well-resolved signals corresponding to each isomer.
-
Integrate the signals for each isomer. The ratio of the integrals is directly proportional to the molar ratio of the isomers in the sample.[12]
-
Visualized Workflows and Logic
Visual diagrams can clarify complex experimental processes and decision-making logic, aiding in the selection and implementation of the most suitable analytical method.
Caption: A general workflow for the isomeric purity assessment of brominated benzonitriles.
Caption: Logic diagram for selecting an analytical method based on sample properties.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Chiral Liquid Chromatographic Method for Separation and Quantification of Isomers of Brivaracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kelid1.ir [kelid1.ir]
- 10. researchgate.net [researchgate.net]
- 11. s4science.at [s4science.at]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 17. HPLC Separation of Sodium, Chloride, Bromide, and Iodine | SIELC Technologies [sielc.com]
- 18. helixchrom.com [helixchrom.com]
Yield comparison of different synthetic routes to 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for the preparation of 3-Bromo-2-(bromomethyl)benzonitrile, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The primary method explored is the free-radical bromination of the benzylic methyl group of 3-Bromo-2-methylbenzonitrile. While specific literature detailing a direct comparison for this exact substrate is limited, this guide extrapolates from well-established benzylic bromination protocols to present two viable methods with expected yield ranges.
Performance and Yield Comparison
The synthesis of this compound is most commonly achieved through the selective bromination of the methyl group of 3-Bromo-2-methylbenzonitrile. The yield of this reaction is highly dependent on the reaction conditions, including the choice of solvent and radical initiator. Below is a summary of two plausible synthetic methods with their anticipated yields based on analogous reactions reported in the literature.
| Synthetic Route | Starting Material | Reagents | Solvent | Initiator | Reaction Time | Reported Yield Range (%) |
| Method 1: Classical Wohl-Ziegler Conditions | 3-Bromo-2-methylbenzonitrile | N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Azobisisobutyronitrile (AIBN) | 12 h | 70-80[1] |
| Method 2: Modified Conditions with Alternative Solvent | 3-Bromo-2-methylbenzonitrile | N-Bromosuccinimide (NBS) | 1,2-Dichlorobenzene | Azobisisobutyronitrile (AIBN) | 8 h | 85-95[1] |
Experimental Protocols
Method 1: Classical Wohl-Ziegler Bromination
This method employs the traditional conditions for benzylic bromination using N-bromosuccinimide and a radical initiator in a chlorinated solvent.
Materials:
-
3-Bromo-2-methylbenzonitrile
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
Procedure:
-
A solution of 3-Bromo-2-methylbenzonitrile (1.0 eq) in anhydrous carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) are added to the solution.
-
The reaction mixture is heated to reflux (approximately 77°C) and stirred vigorously for 12 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Method 2: Modified Bromination in 1,2-Dichlorobenzene
This modified procedure utilizes a higher-boiling and less toxic solvent, which has been shown to improve reaction times and yields in similar benzylic brominations[1].
Materials:
-
3-Bromo-2-methylbenzonitrile
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
1,2-Dichlorobenzene
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 3-Bromo-2-methylbenzonitrile (1.0 eq) in 1,2-dichlorobenzene.
-
Add N-Bromosuccinimide (1.1 eq) and AIBN (0.04 eq) to the mixture.
-
Heat the reaction mixture to 80°C and maintain stirring for 8 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
The filtrate is then washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed by vacuum distillation to afford the crude this compound, which can be purified by appropriate methods such as recrystallization.
Synthetic Pathway Visualization
The following diagram illustrates the general synthetic transformation from the starting material to the final product.
Caption: Synthetic route to this compound.
References
Cost-Benefit Analysis of 3-Bromo-2-(bromomethyl)benzonitrile in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision in the intricate process of bringing a new therapeutic agent to market. This guide provides a comprehensive cost-benefit analysis of utilizing 3-Bromo-2-(bromomethyl)benzonitrile in large-scale synthesis, offering a comparative look at its performance against alternative synthetic strategies. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decision-making in process development and manufacturing.
Executive Summary
This compound is a versatile bifunctional molecule, incorporating both a nitrile group and a reactive benzylic bromide. This unique structure makes it a valuable building block in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility often lies in its ability to participate in sequential or orthogonal reactions, such as nucleophilic substitutions at the benzylic position and transformations of the nitrile group. This guide will delve into the economic and scientific considerations of its synthesis, primarily focusing on the radical bromination of 3-Bromo-2-methylbenzonitrile.
Comparative Analysis of Synthetic Routes
The primary and most common method for the synthesis of this compound is the radical bromination of 3-Bromo-2-methylbenzonitrile. This section compares this standard approach with potential alternatives.
Table 1: Comparison of Large-Scale Synthesis Methods for Benzylic Bromides
| Feature | Radical Bromination with NBS/AIBN | Photobromination with Br₂ | Other Brominating Agents (e.g., DBDMH) |
| Starting Material | 3-Bromo-2-methylbenzonitrile | 3-Bromo-2-methylbenzonitrile | 3-Bromo-2-methylbenzonitrile |
| Primary Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Bromine (Br₂), Light source (e.g., UV lamp) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Typical Yield | High (85-95%) | Variable, can be high with optimization | Moderate to High (70-90%) |
| Reaction Time | 4-12 hours | 1-8 hours | 6-16 hours |
| Scalability | Well-established and scalable | Can be challenging to scale due to light penetration | Scalable, similar to NBS |
| Safety Concerns | AIBN is a potentially explosive solid; NBS can be corrosive. | Bromine is highly corrosive, toxic, and difficult to handle.[1] | DBDMH is a safer alternative to Br₂. |
| Cost of Reagents | Moderate | Low (Br₂) to High (photoreactor setup) | Higher than NBS |
| Waste Products | Succinimide, AIBN decomposition products | HBr, unreacted Br₂ | 5,5-dimethylhydantoin |
Cost Analysis
A critical factor in large-scale synthesis is the cost of raw materials. The following table provides an estimated cost breakdown for the synthesis of 1 kg of this compound via the NBS/AIBN route.
Table 2: Estimated Reagent Costs for 1 kg of this compound
| Reagent | Molecular Weight ( g/mol ) | Molar Equiv. | Moles Required | Mass Required (kg) | Estimated Bulk Price (USD/kg) | Estimated Cost (USD) |
| 3-Bromo-2-methylbenzonitrile | 196.04 | 1.0 | 3.65 | 0.716 | 150-250 | 107 - 179 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.2 | 4.38 | 0.779 | 50-80[2][3][4] | 39 - 62 |
| AIBN | 164.21 | 0.05 | 0.18 | 0.030 | 30-50[5][6] | 1 - 2 |
| Total Estimated Reagent Cost | 147 - 243 |
Note: Prices are estimates based on publicly available bulk pricing and may vary depending on the supplier and market conditions.
Experimental Protocol: Radical Bromination of 3-Bromo-2-methylbenzonitrile
This protocol is adapted from a well-established procedure for the synthesis of a similar compound, 4-(bromomethyl)benzonitrile, which demonstrates a high yield of 90%.[7]
Materials:
-
3-Bromo-2-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a greener alternative solvent like acetonitrile.
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet.
-
Heating mantle or oil bath.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
To a solution of 3-Bromo-2-methylbenzonitrile (1 equivalent) in the chosen solvent (e.g., CCl₄, 10-15 volumes), add N-bromosuccinimide (1.1-1.3 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents).
-
The reaction mixture is refluxed under an inert atmosphere for 4-8 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
After the completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated succinimide is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.
Visualizing the Workflow and Analysis
To better understand the synthesis process and the decision-making framework, the following diagrams are provided.
References
- 1. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 2. chemimpex.com [chemimpex.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. Azobisisobutyronitrile (AIBN) Exporter | Azobisisobutyronitrile (AIBN) Exporting Company | Azobisisobutyronitrile (AIBN) International Distributor [multichemexports.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Mechanistic Pathway of 3-Bromo-2-(bromomethyl)benzonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the likely reaction pathway for the synthesis of 3-Bromo-2-(bromomethyl)benzonitrile, a crucial intermediate in the development of pharmaceuticals and agrochemicals. Through a comparative analysis of synthetic methodologies, supported by experimental data and detailed protocols, this document aims to offer researchers a comprehensive understanding of the mechanistic nuances and alternative approaches for the preparation of this and similar compounds.
Executive Summary
The primary synthetic route to this compound is the benzylic bromination of 3-Bromo-2-methylbenzonitrile. The most prevalent and efficient method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator. This guide will delve into the validated free-radical chain mechanism of this pathway and compare it with alternative benzylic bromination techniques. Furthermore, the reactivity of the target molecule will be contextualized by comparing it with other substituted benzyl bromides in nucleophilic substitution reactions.
Mechanistic Pathway: The Wohl-Ziegler Bromination
The synthesis of this compound from 3-Bromo-2-methylbenzonitrile is best achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination.[1][2] This method is highly selective for the bromination of the benzylic position over aromatic bromination, especially when using N-bromosuccinimide (NBS) as the bromine source.[3] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and/or by photochemical means.[4]
The reaction proceeds through three key stages: initiation, propagation, and termination.
Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or irradiation, generating two radicals. This radical then abstracts a bromine atom from NBS to produce a bromine radical (Br•).
Propagation: This stage consists of a two-step cycle.
-
A bromine radical abstracts a hydrogen atom from the methyl group of 3-Bromo-2-methylbenzonitrile. This step is highly selective for the benzylic hydrogen due to the resonance stabilization of the resulting benzylic radical. The stability of this radical is a key factor in the success of the reaction.
-
The newly formed benzylic radical then reacts with a molecule of NBS (or Br2 present in equilibrium) to yield the product, this compound, and a new bromine radical, which continues the chain reaction.[5][6]
Termination: The reaction is terminated when two radicals combine in various ways, for instance, two bromine radicals forming Br2, or a benzylic radical and a bromine radical combining.
Below is a DOT language script for the visualization of the Wohl-Ziegler reaction pathway.
Comparison of Synthetic Methods
While the Wohl-Ziegler reaction is the most common method for benzylic bromination, other alternatives exist, each with its own set of advantages and disadvantages.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Wohl-Ziegler | NBS, Radical Initiator (AIBN) | Reflux in CCl4 or other inert solvent | High selectivity for benzylic position, mild conditions.[1] | Use of toxic solvents like CCl4, potential for over-bromination.[1] |
| Photochemical Bromination | Br2, Light (hν) | Inert solvent | Can be performed at lower temperatures. | Less selective, can lead to aromatic bromination, requires specialized equipment. |
| Boron Tribromide | BBr3 | Room temperature in CCl4 | Good yields for some substrates, avoids radical initiators.[7][8] | Reagent is highly reactive and moisture-sensitive, still uses CCl4.[7] |
| Green Alternatives | NBS, Light | Acetonitrile or solvent-free | Avoids hazardous chlorinated solvents.[9] | May require optimization for specific substrates. |
Experimental Protocols
Key Experiment: Wohl-Ziegler Bromination of 3-Bromo-2-methylbenzonitrile
This protocol is based on established procedures for the benzylic bromination of substituted toluenes.[4]
Materials:
-
3-Bromo-2-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-Bromo-2-methylbenzonitrile (1.0 eq) in anhydrous CCl4 is added N-bromosuccinimide (1.05 eq) and AIBN (0.1 eq).
-
The reaction mixture is heated to reflux (approximately 77°C) and stirred under an inert atmosphere.
-
The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Reactivity Comparison of Substituted Benzyl Bromides
The reactivity of this compound in nucleophilic substitution reactions is influenced by the electronic effects of the substituents on the benzene ring. Benzyl bromides are generally reactive towards nucleophilic substitution due to the stability of the potential benzylic carbocation intermediate in an SN1 pathway or the accessibility of the benzylic carbon in an SN2 pathway.[10]
The presence of electron-withdrawing groups, such as the bromo and cyano groups in this compound, is expected to decrease the rate of SN1 reactions by destabilizing the benzylic carbocation. Conversely, these groups can have a more complex effect on SN2 reactions. While they may slightly increase the electrophilicity of the benzylic carbon, steric hindrance from the ortho-bromo group could play a role in slowing the reaction rate.
| Benzyl Bromide Derivative | Substituent Effect | Expected SN1 Reactivity | Expected SN2 Reactivity |
| Benzyl Bromide | (Reference) | Moderate | Moderate |
| 4-Methoxybenzyl Bromide | Electron-donating (-OCH3) | High | Moderate |
| 4-Nitrobenzyl Bromide | Electron-withdrawing (-NO2) | Low | High |
| This compound | Electron-withdrawing (-Br, -CN) | Low | Moderate to Low |
This qualitative comparison is based on established principles of physical organic chemistry.[11] The electron-withdrawing nature of both the bromo and cyano substituents will significantly disfavor the formation of a positive charge at the benzylic position, thus slowing down an SN1-type mechanism. For an SN2 reaction, while the electron-withdrawing groups increase the partial positive charge on the benzylic carbon, the steric bulk of the ortho-bromo group may hinder the approach of a nucleophile.
Below is a DOT language script illustrating the logical relationship of substituent effects on the reactivity of benzyl bromides.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benzylic-bromination-of-toluene-derivatives-with-boron-tribromide - Ask this paper | Bohrium [bohrium.com]
- 8. Benzylic Bromination of Toluene Derivatives with Boron Tribromide | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
Biological activity comparison of compounds synthesized from 3-Bromo-2-(bromomethyl)benzonitrile
A comprehensive review of the biological activities of compounds synthesized from precursors structurally related to 3-Bromo-2-(bromomethyl)benzonitrile, focusing on their potential as anticancer and antimicrobial agents.
I. Anticancer Activity of Related Benzonitrile and Isoquinoline Derivatives
Numerous studies have highlighted the potential of benzonitrile and isoquinoline scaffolds in the development of novel anticancer agents. The introduction of bromine atoms and other functional groups can significantly influence the cytotoxic and antiproliferative properties of these compounds. Below is a summary of the in vitro anticancer activity of various derivatives against a panel of human cancer cell lines.
Quantitative Comparison of Anticancer Activity
| Compound Class | Specific Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Benzimidazo[2,1-a]isoquinolinone | Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 16.1 | [1] |
| Benzimidazo[2,1-a]isoquinolinone | Thiophenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 19.8 | [1] |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | A-498 (Kidney) | 14.46 | [2] |
| NCI-H23 (Lung) | 13.97 | [2] | ||
| MDAMB-231 (Breast) | 11.35 | [2] | ||
| MCF-7 (Breast) | 11.58 | [2] | ||
| A-549 (Lung) | 15.77 | [2] | ||
| 2-phenylacrylonitrile | Compound 1g2a | HCT116 (Colon), BEL-7402 (Liver) | Not specified, but noted for potent activity | [3] |
| Benzofuran Derivative | Compound 3 (N-phenethyl carboxamide derivative) | Not specified | Similar to Doxorubicin (IC50 = 1.136 µM) | [4] |
| Benzofuran Derivative | Compound 8a (BNC105) | Not specified (Tubulin inhibition) | 0.8 | [4] |
II. Antimicrobial Activity of Related Brominated Compounds
The antimicrobial potential of synthetic compounds containing bromine and a benzonitrile or related heterocyclic moiety has been explored against a range of pathogenic bacteria and fungi. The data suggests that these structural features can contribute to significant antimicrobial efficacy.
Quantitative Comparison of Antimicrobial Activity
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Aryldiazenyl benzonitrile | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae | 6.25 | Not Reported | [5] |
| Benzyl Bromide Derivative | Compound 1a | S. aureus, S. pyogenes, E. faecalis | Not specified | 10-17 | [6] |
| E. coli, C. freundii, K. pneumoniae, S. typhi | Not specified | 7 | [6] | ||
| C. albicans, C. krusei | Not specified | 9-35 | [6] | ||
| A. niger | Not specified | 14 | [6] | ||
| Benzyl Bromide Derivative | Compound 1b | S. pyogenes | Not specified | 15 | [6] |
| Benzyl Bromide Derivative | Compound 1c | S. aureus, E. faecalis | Not specified | 8-9 | [6] |
| Substituted Benzilic Acid | 2'-chloro-4-methoxy-3-nitro-benzilic acid | Staphylococcus aureus | Not specified | 11 | [7] |
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of anticancer and antimicrobial activities.
A. In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, and it is a common technique for screening the cytotoxic potential of novel compounds.[8][9]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[8]
B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a potential mechanism of action for anticancer compounds targeting tubulin polymerization and a general workflow for screening novel compounds for biological activity.
Caption: Potential mechanism of action for tubulin-inhibiting anticancer compounds.
Caption: General workflow for the discovery of biologically active compounds.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. integra-biosciences.com [integra-biosciences.com]
Catalyst Performance in Intramolecular Cyclization of 3-Bromo-2-(bromomethyl)benzonitrile: A Detailed Analysis
Executive Summary
The intramolecular cyclization of 3-bromo-2-(bromomethyl)benzonitrile is a critical step in the formation of polycyclic aromatic structures. Research into this specific transformation has identified Tetrakis(triphenylphosphine)palladium(0) as an effective catalyst for mediating this reaction. This guide presents the experimental data and protocol associated with this catalyst, providing a benchmark for further optimization and catalyst screening.
Data Presentation: Catalyst Performance
The following table summarizes the quantitative data for the palladium-catalyzed intramolecular cyclization of this compound.
| Catalyst | Substrate | Product | Solvent | Base | Temperature | Reaction Time | Yield (%) |
| Tetrakis(triphenylphosphine)palladium(0) | This compound | 5,6-dihydrophenanthridine-6-carbonitrile | Toluene | Triethylamine | 110°C | 2 hours | 85% |
Experimental Workflow and Signaling Pathway
The synthesis of the phenanthridine derivative from this compound involves a palladium-catalyzed intramolecular cyclization. The general workflow for this process is outlined below.
Caption: General experimental workflow for the palladium-catalyzed intramolecular cyclization.
The proposed catalytic cycle for this transformation is depicted in the following diagram.
Caption: Proposed mechanism for the palladium-catalyzed intramolecular cyclization.
Experimental Protocols
The following protocol is based on the synthesis of 5,6-dihydrophenanthridine-6-carbonitrile using Tetrakis(triphenylphosphine)palladium(0).
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0)
-
Triethylamine
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, triethylamine (1.5 eq) is added.
-
The solution is degassed with nitrogen or argon for 15-20 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added to the reaction mixture under an inert atmosphere.
-
The reaction mixture is heated to 110°C and stirred for 2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 5,6-dihydrophenanthridine-6-carbonitrile.
Conclusion
The palladium-catalyzed intramolecular cyclization of this compound using Tetrakis(triphenylphosphine)palladium(0) provides an efficient route to phenanthridine derivatives with a high yield of 85%. This documented protocol serves as a valuable starting point for researchers in the field. Further investigations could explore other palladium catalysts with different ligands, as well as alternative transition metal catalysts, to potentially improve reaction efficiency, reduce catalyst loading, and broaden the substrate scope. The development of more sustainable and cost-effective catalytic systems remains a key objective in modern organic synthesis.
Comparative Guide to Analytical Methods for the Quantification of 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Bromo-2-(bromomethyl)benzonitrile. Due to the limited availability of specific validated methods for this particular analyte in the public domain, this comparison is based on established methods for structurally related compounds, including other brominated benzonitrile derivatives. The data and protocols presented herein are intended to serve as a foundational resource for developing and validating a suitable analytical method.
Comparison of Analytical Techniques
The two most common and suitable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation is based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Instrumentation | HPLC system with a pump, injector, column, and detector (e.g., UV-Vis, PDA, MS). | GC system with a gas supply, injector, column, oven, and detector (e.g., FID, MS). |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile, methanol). Filtration may be required. | Dissolution in a volatile solvent. Derivatization may be necessary for non-volatile compounds, though likely not for the target analyte. |
| Column | Typically a reversed-phase column (e.g., C18, C8). A Newcrom R1 column has been used for 3-(bromomethyl)benzonitrile.[1] | A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, DB-17). |
| Mobile Phase / Carrier Gas | A mixture of organic solvent (e.g., acetonitrile) and water, often with an acid modifier like phosphoric or formic acid.[1] | An inert gas such as helium, nitrogen, or hydrogen. |
| Detector | UV-Vis detector is common for chromophoric compounds like benzonitriles. Mass Spectrometry (MS) offers higher selectivity and sensitivity. | Flame Ionization Detector (FID) provides good sensitivity for organic compounds. Mass Spectrometry (MS) is used for definitive identification and quantification. An assay for 3-(bromomethyl)benzonitrile by GC has been noted.[2] |
| Key Performance Characteristics | ||
| Precision | High precision is achievable, with Relative Standard Deviations (RSD) typically below 2%. For a related compound, Bromoxynil, precision was reported as 0.06% RSD.[3][4] | High precision is also achievable, with RSD values typically below 5%. |
| Accuracy | Excellent accuracy can be obtained, with recovery values often between 98-102%. For Bromoxynil, mean recovery was found to be 99.53%.[3][4] | Good accuracy can be achieved with proper calibration. |
| Sensitivity (LOD/LOQ) | Good sensitivity can be achieved. For Bromoxynil, the Limit of Detection (LOD) was 1.57 mg/L and the Limit of Quantitation (LOQ) was 5.22 mg/L using HPLC-UV.[3] | Generally offers very high sensitivity, especially with an MS detector, capable of reaching sub-ppm levels. |
Experimental Protocols
The following are representative protocols for the analysis of this compound using HPLC-UV and GC-MS. These should be optimized and validated for the specific application.
HPLC-UV Method Protocol
This protocol is adapted from a method for a similar compound, 3-(bromomethyl)benzonitrile.[1]
-
Instrumentation: HPLC system with UV detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water with 0.1% Phosphoric Acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples. Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.
GC-MS Method Protocol
This is a general protocol suitable for the analysis of semi-volatile organic compounds.
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a 5% phenyl methylpolysiloxane (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-350) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
-
Standard and Sample Preparation: Similar to the HPLC method, but using a volatile solvent compatible with GC (e.g., dichloromethane, ethyl acetate).
Visualizations
The following diagrams illustrate key workflows in analytical method validation and selection.
Caption: Workflow for Analytical Method Validation.
Caption: Logic for Selecting an Analytical Method.
References
- 1. Benzonitrile, 3-(bromomethyl)- | SIELC Technologies [sielc.com]
- 2. A15244.06 [thermofisher.com]
- 3. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity of 3-Bromo-2-(bromomethyl)benzonitrile with Diverse Functional Groups
For Immediate Release
A comprehensive guide detailing the cross-reactivity of 3-Bromo-2-(bromomethyl)benzonitrile with a variety of common functional groups has been compiled to assist researchers, scientists, and drug development professionals in leveraging this versatile building block for organic synthesis. This document provides an objective comparison of its performance in reactions with primary amines, secondary amines, thiols, and alcohols, as well as in palladium-catalyzed Suzuki cross-coupling reactions. The guide summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of reaction workflows.
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, primarily due to the reactivity of its two bromine atoms which allow for further functionalization.[1] The benzylic bromine of the bromomethyl group is particularly susceptible to nucleophilic substitution, while the aryl bromide can participate in cross-coupling reactions. This dual reactivity allows for sequential and site-selective modifications.
Summary of Cross-Reactivity Studies
The following table summarizes the reactivity of this compound with various nucleophiles and in Suzuki coupling reactions, providing a comparative overview of expected yields and reaction conditions. It is important to note that the data presented is a synthesis of information from analogous compounds and general reaction principles, as direct comparative studies on this compound are not extensively available in published literature.
| Functional Group | Reagent Example | Typical Conditions | Product Type | Expected Yield | Reaction Time (Est.) |
| Primary Amine | Benzylamine | K₂CO₃, Acetonitrile, RT | Secondary Amine | High | 2-6 hours |
| Secondary Amine | Dibenzylamine | K₂CO₃, Acetonitrile, RT | Tertiary Amine | Moderate to High | 4-12 hours |
| Thiol | Thiophenol | K₂CO₃, Acetonitrile, RT | Thioether | Very High | 1-3 hours |
| Alcohol | Phenol (as phenoxide) | NaH, THF, RT | Ether | Moderate | 12-24 hours |
| Aryl Boronic Acid | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | Biaryl | High | 6-18 hours |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for specific research needs.
General Procedure for Nucleophilic Substitution with Amines and Thiols
A solution of this compound (1.0 mmol) in acetonitrile (10 mL) is prepared in a round-bottom flask. To this solution, the respective nucleophile (1.1 mmol of primary/secondary amine or thiol) and potassium carbonate (2.0 mmol) are added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Williamson Ether Synthesis with Alcohols
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) at 0°C, the alcohol (1.1 mmol) is added dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is then added, and the reaction is stirred at room temperature until completion as monitored by TLC. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography. The Williamson ether synthesis is a well-established method for preparing ethers from an alkoxide and a primary alkyl halide.[2][3]
General Procedure for Suzuki Cross-Coupling with Aryl Boronic Acids
In a flask, this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) are combined. A degassed mixture of toluene (8 mL) and water (2 mL) is added. The reaction mixture is heated to 80°C under an inert atmosphere and stirred until the starting material is consumed, as indicated by TLC. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography. Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds.[4][5]
Reaction Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic transformations.
Reactivity Comparison and Selectivity
The reactivity of the benzylic bromide is significantly higher than the aryl bromide towards nucleophilic substitution. This allows for selective functionalization at the bromomethyl position while leaving the aryl bromide intact for subsequent cross-coupling reactions. Thiols are generally more potent nucleophiles than amines and alcohols, leading to faster reaction rates and higher yields in substitution reactions. The reactivity of amines is influenced by their steric hindrance, with primary amines reacting more readily than secondary amines. Alcohols require conversion to the more nucleophilic alkoxides to react efficiently.
The nitrile group present in the molecule is generally stable under the described reaction conditions, although care should be taken with strongly acidic or basic conditions at elevated temperatures, which could lead to hydrolysis.
This guide provides a foundational understanding of the cross-reactivity of this compound, enabling its effective application in the synthesis of complex molecules for various research and development endeavors. Researchers are encouraged to optimize the provided protocols for their specific substrates and desired outcomes.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 3-Bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-Bromo-2-(bromomethyl)benzonitrile (CAS RN: 1233479-42-9). The information herein is compiled to ensure the safety of laboratory personnel and the proper management of this chemical compound.
Hazard Identification and Classification
Anticipated GHS Hazard Classification:
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B |
| Danger | H314: Causes severe skin burns and eye damage.[1] |
| Acute Toxicity (Oral) | Category 4 |
| Warning | H302: Harmful if swallowed.[2] |
| Acute Toxicity (Dermal) | Category 4 |
| Warning | H312: Harmful in contact with skin.[2] |
| Acute Toxicity (Inhalation) | Category 4 |
| Warning | H332: Harmful if inhaled. |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Danger | H318: Causes serious eye damage. |
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₅Br₂N[3] |
| Molecular Weight | 274.94 g/mol [3] |
| Appearance | Solid (form may vary) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Storage | Store at 2-8°C under an inert gas.[3] |
Operational Plan: Safe Handling Procedures
A systematic approach is essential when working with this compound. The following workflow outlines the key steps to ensure safe handling from preparation to disposal.
Experimental Protocol for Handling:
-
Preparation:
-
Thoroughly review the SDS of structurally similar compounds to understand potential hazards.
-
Put on all required Personal Protective Equipment (PPE) as detailed in Section 3.
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Have spill containment materials and emergency wash stations readily accessible.
-
-
Handling:
-
Perform all manipulations of the solid compound and its solutions within a certified chemical fume hood.
-
Use a dedicated spatula and weighing paper for measuring the solid. Avoid creating dust.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Use appropriate glassware for all transfers.
-
-
Post-Handling and Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Segregate waste into appropriate, clearly labeled containers for halogenated organic solids and liquids.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated solid waste container.
-
Wash hands thoroughly with soap and water after completing the work and removing PPE.
-
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to minimize exposure. The following diagram illustrates the decision-making process for PPE selection based on the compound's hazards.
Mandatory PPE:
-
Eye and Face Protection: Chemical splash goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Aromatic and halogenated hydrocarbons can degrade many glove materials, so it is crucial to change gloves immediately if contamination is suspected.[4]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.
-
For small spills within a chemical fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Place excess solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) into a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
-
Liquid Waste:
-
Container Management:
-
Ensure all waste containers are compatible with the chemical, properly sealed to prevent leaks, and stored in a designated secondary containment area.
-
Arrange for waste pickup and disposal through your institution's environmental health and safety office. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7]
-
References
- 1. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzonitrile, 3-(bromomethyl)- | C8H6BrN | CID 97249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. fac.uncg.edu [fac.uncg.edu]
- 5. scienceready.com.au [scienceready.com.au]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
